3,5-Dimethoxybenzene-1-sulfonyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
80563-82-2 |
|---|---|
Molecular Formula |
C8H11ClO4S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI Key |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dimethoxybenzene-1-sulfonyl chloride synthesis from 3,5-dimethoxyaniline
Executive Summary
This technical guide details the synthesis of 3,5-dimethoxybenzene-1-sulfonyl chloride (CAS: 704-55-2) starting from 3,5-dimethoxyaniline .[1]
While direct chlorosulfonation (using chlorosulfuric acid) is standard for many aromatics, it is unsuitable for this target. The meta-directing effect required to place the sulfonyl group at position 1 relative to the 3,5-methoxy substituents contradicts the ortho/para directing nature of the methoxy groups.[1] Consequently, direct sulfonation of 1,3-dimethoxybenzene yields the 2,4-isomer.[1]
Therefore, this protocol utilizes the Meerwein Sulfonylation , a Sandmeyer-type radical reaction that converts an aniline to a sulfonyl chloride via a diazonium intermediate.[1] This route guarantees regiochemical fidelity.[1]
Mechanistic Foundation[1][2]
The transformation proceeds through two distinct phases: Diazotization and Chloro-sulfonylation .[1]
The Meerwein Radical Cycle
Unlike standard nucleophilic substitutions, the Meerwein reaction relies on a redox-catalytic cycle mediated by Copper(I/II).[1] The electron-rich nature of the 3,5-dimethoxy ring stabilizes the diazonium salt but also increases the risk of side reactions (azo coupling).[1]
-
Reduction: The diazonium species (
) is reduced by Cu(I) to an aryl radical ( ) and . -
Capture: The aryl radical reacts with sulfur dioxide (
) to form a sulfonyl radical ( ). -
Termination: The sulfonyl radical abstracts a chlorine atom from the copper(II) chloride complex, regenerating the Cu(I) catalyst and releasing the product.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical intersection of the aryl radical with sulfur dioxide.
Figure 1: The catalytic redox cycle converting the diazonium salt to sulfonyl chloride via radical intermediates.[1]
Strategic Process Design
Critical Parameters
| Parameter | Specification | Rationale |
| Temperature (Diazotization) | -5°C to 0°C | Prevents thermal decomposition of the diazonium salt to the phenol.[1] |
| Temperature (Coupling) | 0°C | Controls the rate of |
| Acid Source | Conc. HCl / Glacial AcOH | AcOH solubilizes the organic substrate; HCl provides the chloride source. |
| Catalyst | Preferred over CuCl. CuCl can cause immediate, vigorous decomposition.[1] CuCl2 initiates the cycle more smoothly as it is reduced in situ or by additives. | |
| SO2 Saturation | >30% w/v | High concentration is vital to trap the aryl radical before it reacts with the solvent or itself. |
Safety Audit (Self-Validating)
-
SO2 Hazard: Sulfur dioxide is toxic and corrosive.[1][2][3][4] Validation: All reactions must occur in a fume hood. A trap containing dilute NaOH should be attached to the vent line to neutralize escaping SO2.
-
Diazonium Stability: Dry diazonium salts can be explosive.[1] Validation: Never isolate the diazonium salt; proceed immediately to the coupling step in solution.
Experimental Protocol
Reagents[1][6][7][8][9][10]
-
3,5-Dimethoxyaniline (15.3 g, 100 mmol)[1]
-
Sodium Nitrite (
) (7.6 g, 110 mmol)[1] -
Hydrochloric Acid (conc. 37%)[1]
-
Glacial Acetic Acid[1]
-
Copper(II) Chloride dihydrate (
) (4.2 g, 25 mmol)[1]
Step-by-Step Methodology
Phase A: Preparation of the SO2 Mixture[1]
-
Charge a 500 mL three-neck round-bottom flask with glacial acetic acid (100 mL) .
-
Cool the flask to 0°C using an ice bath.
-
Bubble
gas into the acetic acid through a gas dispersion tube for 30–45 minutes until the weight increases by approximately 30-40 g (saturation). -
Add
(4.2 g) to this mixture. The solution will turn green/blue. Keep at 0°C.
Phase B: Diazotization[1]
-
In a separate 250 mL beaker, dissolve 3,5-dimethoxyaniline (15.3 g) in a mixture of conc. HCl (40 mL) and glacial acetic acid (40 mL) .
-
Note: If the aniline hydrochloride salt precipitates, add minimal water to redissolve, but keep water content low to favor the chloride transfer later.
-
-
Cool this solution to -5°C (salt/ice bath).
-
Dissolve
(7.6 g) in minimal water (15 mL). -
Add the nitrite solution dropwise to the aniline solution, maintaining internal temperature below 5°C .
-
Stir for 15 minutes.
Phase C: The Meerwein Coupling[1]
-
Pour the cold diazonium solution (from Phase B) portion-wise into the vigorously stirred
mixture (Phase A).-
Observation: Immediate evolution of nitrogen gas (foaming) will occur. Ensure the vessel has sufficient headspace (at least 50% volume free).
-
-
Allow the mixture to warm to room temperature naturally over 2 hours.
-
Stir for an additional hour until gas evolution ceases completely.
Phase D: Workup and Isolation
-
Pour the reaction mixture into 500 mL of ice-water . The product may precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM) (3 x 100 mL) .
-
Wash the combined organic layers with:
-
Water (2 x 100 mL)
-
Sat.
(until pH is neutral, removing acids) -
Brine (100 mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/EtOAc or Cyclohexane if the solid is impure.[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.[1]
Analytical Validation (QC)
Upon isolation, the product must be validated. The 3,5-dimethoxy substitution pattern is symmetric, simplifying the NMR interpretation.
Expected Data
Appearance: Off-white to pale yellow crystalline solid.[1] Melting Point: ~85–87°C (Estimated based on analogs).[1]
1H NMR Interpretation ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.15 | Doublet ( | 2H | Ar-H (C2, C6) | Ortho to |
| 6.70 | Triplet ( | 1H | Ar-H (C4) | Between two OMe groups.[1] Shielded. |
| 3.85 | Singlet | 6H | Characteristic methoxy peak.[1] |
Troubleshooting Note:
-
Impurity Alert: If you see peaks at
6.0–6.5 range, check for 3,5-dimethoxyphenol (hydrolysis of diazonium salt). -
Impurity Alert: If you see broad aromatic multiplets, check for azo-coupling byproducts (result of insufficient acidity or high temp).[1]
References
-
Meerwein, H., et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden.[1] Chemische Berichte. (Foundational Meerwein reaction reference).[1]
-
Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 2. Substitutive Deamination for Synthesis of Aryl Halides. Journal of Organic Chemistry. (Mechanistic insights into Copper catalysis).[1]
-
Organic Syntheses. (1988).[1] Chlorosulfonylation of Aromatics: General Procedures. Coll. Vol. 6. (Standard procedures for handling sulfonyl chlorides).
-
PubChem. (2025).[1] 3,5-Dimethoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] (Chemical property verification).[1]
Sources
Spectroscopic characterization of 3,5-Dimethoxybenzene-1-sulfonyl chloride
This guide outlines the spectroscopic characterization of 3,5-Dimethoxybenzene-1-sulfonyl chloride , a specialized intermediate used in the synthesis of polysubstituted sulfonamides.
Unlike its common isomer (3,4-dimethoxybenzenesulfonyl chloride), the 3,5-isomer possesses a unique
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 3,5-Dimethoxybenzene-1-sulfonyl chloride
-
Molecular Formula:
-
Molecular Weight: 236.67 g/mol
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity and residual solvent).
-
Stability Warning: Highly moisture-sensitive. Rapidly hydrolyzes to 3,5-dimethoxybenzenesulfonic acid upon exposure to atmospheric moisture.
Structural Analysis & Symmetry
To accurately interpret the spectra, one must first understand the molecule's symmetry.
-
Symmetry Elements: A plane of symmetry passes through the C1 (sulfonyl) and C4 (aromatic proton) axis.
-
Equivalence:
-
Protons: The protons at positions 2 and 6 are chemically and magnetically equivalent. The proton at position 4 is unique.
-
Carbons: The carbons at 3 and 5 are equivalent; 2 and 6 are equivalent.
-
-
Electronic Environment:
-
The Sulfonyl Chloride (-SO₂Cl) group at C1 is strongly electron-withdrawing (deshielding).
-
The Methoxy groups (-OCH₃) at C3 and C5 are electron-donating by resonance (shielding to ortho/para positions).
-
Sample Preparation Protocol (Critical Step)
Standard operating procedures often fail here due to hydrolysis. Follow this anhydrous protocol to ensure data integrity.
Reagents:
-
Solvent:
(Deuterated Chloroform), stored over 4Å molecular sieves.-
Note: Avoid
if possible, as it is hygroscopic and the residual water peak can obscure the sulfonic acid impurity signal.
-
-
Vessel: Oven-dried 5mm NMR tube.
Procedure:
-
Flush the NMR tube with dry Nitrogen or Argon gas.
-
Weigh ~10-15 mg of the analyte into a dry vial.
-
Add 0.6 mL of dry
. -
Transfer immediately to the NMR tube and cap.
-
Acquire spectrum within 15 minutes of preparation.
Nuclear Magnetic Resonance (NMR) Characterization
H NMR (Proton) - 400 MHz,
The spectrum is defined by a simple AM₂X pattern (or AX₂ depending on resolution) in the aromatic region and a strong singlet for the methoxy groups.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.10 – 7.15 | Doublet ( | 2H | Ar-H2 , H6 | Ortho to SO₂Cl. Deshielded by the sulfonyl group, but partially shielded by the ortho-methoxy group. Coupling |
| 6.65 – 6.75 | Triplet ( | 1H | Ar-H4 | Para to SO₂Cl. Strongly shielded by two ortho-methoxy groups. Coupling |
| 3.85 – 3.90 | Singlet ( | 6H | -OCH ₃ | Characteristic methoxy resonance. High intensity singlet due to symmetry. |
Diagnostic Feature: Look for the Doublet-Triplet pattern in the aromatic region with a small coupling constant (~2 Hz). This confirms the 1,3,5-substitution pattern. A standard ortho-substitution (like the 3,4-isomer) would show large ortho-coupling (~8 Hz).
C NMR (Carbon) - 100 MHz,
| Chemical Shift ( | Assignment | Type | Notes |
| 160.5 – 161.5 | C3, C5 | C-O (Quaternary) | Deshielded by oxygen attachment. |
| 145.0 – 146.0 | C1 | C-S (Quaternary) | Ipso to sulfonyl chloride. |
| 105.0 – 106.0 | C2, C6 | C-H (Aromatic) | Ortho to both functional groups. |
| 106.5 – 107.5 | C4 | C-H (Aromatic) | Shielded by two oxygen atoms. |
| 55.8 – 56.5 | -OC H₃ | Methyl | Standard methoxy carbon shift. |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for distinguishing the Sulfonyl Chloride from the Sulfonic Acid (hydrolysis product).
-
Diagnostic Bands (Target Product):
-
1375 ± 10 cm⁻¹: Asymmetric
stretch (Strong). -
1175 ± 10 cm⁻¹: Symmetric
stretch (Strong). -
1590, 1480 cm⁻¹: Aromatic ring skeletal vibrations.
-
-
Impurity Flags (Hydrolysis):
-
Broad band 2500–3300 cm⁻¹: Indicates O-H stretching from the sulfonic acid (
). -
Shift in Sulfonyl Bands: The acid form typically shows S=O bands shifted to lower frequencies (approx 1150-1200 cm⁻¹ broad).
-
Quality Control Logic & Workflow
The following diagram illustrates the decision matrix for characterizing this material, specifically designed to catch the common hydrolysis failure mode.
Caption: QC Decision Tree distinguishing the target 3,5-isomer from regioisomers and hydrolysis products.
Synthesis & Impurity Context
Understanding the synthesis is crucial for identifying impurities.
-
Route: Unlike the 3,4-isomer, the 3,5-isomer cannot be made cleanly by direct chlorosulfonation of 1,3-dimethoxybenzene (which directs ortho/para to the methoxy, favoring the 4-position).
-
Standard Method: It is typically synthesized via:
-
Sandmeyer Reaction: 3,5-Dimethoxyaniline
Diazonium Salt Sulfonyl Chloride ( ). -
Lithiation: 1-Bromo-3,5-dimethoxybenzene
Lithiation ( ) Quench with (Sulfuryl Chloride) or followed by NCS.
-
-
Specific Impurities:
-
From Lithiation: Residual starting material (1-bromo-3,5-dimethoxybenzene) – Look for multiplets at 6.6 ppm and 6.4 ppm.
-
From Sandmeyer: 3,5-Dimethoxychlorobenzene (Sandmeyer side product) – Look for MS peak M+ at 172/174.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12696660 (Related Isomer Context). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Toxic Substances Control Act (TSCA) Inventory: CAS 68016-04-6. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative grounding for substituent additivity rules and coupling constants).
Sources
- 1. FDA全球物质登记数据库-2 [drugfuture.com]
- 2. Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume II: User Guide and Indices to The TSCA Inventory, Substance Name Index [nepis.epa.gov]
- 3. Benzenesulfonyl chloride, 2-(acetylamino)-3,5-dimethoxy- | SIELC Technologies [sielc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxybenzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of reactive intermediates is paramount for the rational design and synthesis of novel molecular entities. 3,5-Dimethoxybenzene-1-sulfonyl chloride is a key building block, valued for the introduction of the 3,5-dimethoxyphenylsulfonyl moiety, a common pharmacophore in various biologically active compounds. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the following content is synthesized from established principles of NMR spectroscopy and extensive experience with analogous molecular structures, offering field-proven insights into its characterization. Due to the limited availability of public, experimentally-verified spectra for this specific compound, this guide will focus on high-quality predicted data, substantiated by a thorough analysis of structurally related compounds.
I. Synthesis and Preparation for NMR Analysis
The synthesis of 3,5-dimethoxybenzene-1-sulfonyl chloride is most commonly achieved through one of two primary routes: the chlorosulfonation of 3,5-dimethoxybenzene or the Sandmeyer-type reaction of 3,5-dimethoxyaniline. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction[1][2][3][4][5]
This method offers excellent regiochemical control, starting from the readily available 3,5-dimethoxyaniline.
Step 1: Diazotization of 3,5-Dimethoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Chlorosulfonylation
-
In a separate, larger flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride or copper(II) chloride is added.[1][2][3]
-
The freshly prepared, cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
The reaction is quenched by pouring it onto ice-water, which typically results in the precipitation of the sulfonyl chloride.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Synthetic workflow for 3,5-Dimethoxybenzene-1-sulfonyl chloride.
Experimental Protocol: NMR Sample Preparation
-
Approximately 10-20 mg of purified 3,5-dimethoxybenzene-1-sulfonyl chloride is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The sample is then subjected to analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).
II. Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 3,5-dimethoxybenzene-1-sulfonyl chloride is expected to be relatively simple, reflecting the symmetry of the molecule.
Table 1: Predicted ¹H NMR Data for 3,5-Dimethoxybenzene-1-sulfonyl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d (doublet) | 2H | H-2, H-6 |
| ~6.8 - 6.9 | t (triplet) | 1H | H-4 |
| ~3.8 - 3.9 | s (singlet) | 6H | -OCH₃ |
In-depth Analysis:
-
Aromatic Protons (H-2, H-6, and H-4): The aromatic region will display a characteristic AX₂ spin system. The two equivalent protons at the C-2 and C-6 positions are ortho to the electron-withdrawing sulfonyl chloride group and meta to the two electron-donating methoxy groups. The sulfonyl chloride group is strongly deshielding, shifting these protons downfield to the estimated region of 7.0-7.2 ppm. These protons will appear as a doublet due to coupling with the H-4 proton. The H-4 proton is para to the sulfonyl chloride group and ortho to both methoxy groups. The electron-donating effect of the methoxy groups will shield this proton relative to H-2 and H-6, placing its resonance upfield at approximately 6.8-6.9 ppm. This proton will appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.
-
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-3.9 ppm. The equivalence of these groups is a direct consequence of the molecule's C₂ᵥ symmetry.
III. Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will also reflect the molecular symmetry, showing only four distinct signals for the eight carbon atoms of the aromatic ring and the methoxy groups.
Table 2: Predicted ¹³C NMR Data for 3,5-Dimethoxybenzene-1-sulfonyl chloride
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-3, C-5 |
| ~145 - 147 | C-1 |
| ~108 - 110 | C-2, C-6 |
| ~106 - 108 | C-4 |
| ~56 - 57 | -OCH₃ |
In-depth Analysis:
-
C-3 and C-5: These carbons are directly attached to the electron-donating methoxy groups, resulting in a significant downfield shift to the region of 160-162 ppm.
-
C-1: This carbon is directly bonded to the strongly electron-withdrawing sulfonyl chloride group, which will also cause a substantial downfield shift, estimated to be in the range of 145-147 ppm.
-
C-2 and C-6: These equivalent carbons are ortho to the sulfonyl chloride group and will be shifted downfield, though to a lesser extent than C-1. Their predicted chemical shift is in the range of 108-110 ppm.
-
C-4: This carbon is para to the sulfonyl chloride group and will experience the least deshielding among the aromatic carbons, with an expected resonance in the 106-108 ppm region.
-
-OCH₃: The carbons of the methoxy groups will appear as a single peak in the upfield region of the spectrum, typically around 56-57 ppm.
Caption: Workflow for NMR spectral analysis and structure confirmation.
IV. Conclusion
The structural characterization of 3,5-dimethoxybenzene-1-sulfonyl chloride by ¹H and ¹³C NMR spectroscopy is straightforward due to the molecule's high degree of symmetry. The predicted spectra, based on established principles and data from analogous compounds, provide a clear and unambiguous fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the confident identification and quality assessment of this versatile chemical building block. The provided experimental protocols for synthesis and NMR analysis are based on established and reliable methodologies, ensuring their practical applicability in a laboratory setting.
V. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO, used as a stable SO2 surrogate. Organic Letters, 26(29), 5951-5955. [Link][1]
-
Trust, R. I., & Smiles, S. (1928). The formation of sulphonyl chlorides as a sequel to the Sandmeyer reaction. Journal of the Chemical Society (Resumed), 125, 127-132. [Link][2]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons. [Link]
-
Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 4(15), 2894-2900. [Link]
-
Woolven, H., Gonzáles-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). A Sandmeyer-type sulfonyl chloride synthesis. Organic letters, 13(18), 4876-4878. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical reviews, 107(12), 5713-5743. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for organic synthesis. Wiley. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]
-
Balle, T. (2014). A novel, one-pot synthesis of aryl sulfonyl chlorides. Tetrahedron Letters, 55(30), 4125-4127. [Link][9]
-
Hoffman, R. V. (2004). The Sandmeyer reaction. Organic reactions, 60, 1-738. [Link][3]
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical reviews, 88(5), 765-792. [Link][10]
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- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
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- 6. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 8. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]
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Analytical Characterization of 3,5-Dimethoxybenzene-1-sulfonyl Chloride: An FT-IR and Mass Spectrometry Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Precise Characterization in Synthesis
3,5-Dimethoxybenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, serving as a crucial building block for novel pharmaceutical compounds and complex molecular architectures. The introduction of the 3,5-dimethoxyphenylsulfonyl moiety can significantly alter the pharmacological properties of a molecule. Therefore, the unequivocal confirmation of its structure and purity is not merely a procedural step but a foundational requirement for reproducible and reliable research and development. This guide provides an in-depth analysis of two powerful and complementary analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this important reagent. Our focus is on the causality behind experimental choices and the logic of spectral interpretation, empowering the researcher to move beyond simple data collection to confident structural elucidation.
Before proceeding with any analysis, it is imperative to acknowledge the hazardous nature of sulfonyl chlorides. 3,5-Dimethoxybenzene-1-sulfonyl chloride is a corrosive material that reacts with water and moisture.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[1]
Part 1: Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
The Principle: Probing Molecular Vibrations
FT-IR spectroscopy is a non-destructive technique that serves as a rapid and definitive method for identifying functional groups within a molecule.[3][4] The fundamental principle lies in the absorption of infrared radiation by a molecule, which excites vibrations between its constituent atoms, such as stretching, bending, or twisting.[3][5] Since each type of chemical bond and functional group vibrates at a characteristic frequency, the resulting spectrum provides a unique "molecular fingerprint" that is invaluable for both qualitative identification and quality control.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a solid sample like 3,5-Dimethoxybenzene-1-sulfonyl chloride, the Attenuated Total Reflectance (ATR) sampling technique is ideal due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This involves scanning the empty, clean ATR crystal to record the ambient atmosphere (e.g., CO₂, water vapor), which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small, representative amount of the solid 3,5-Dimethoxybenzene-1-sulfonyl chloride powder onto the center of the ATR crystal.[7]
-
Apply Pressure: Lower the pressure arm to apply firm, consistent pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[7]
-
Data Acquisition: Acquire the spectrum. For robust data, the following parameters are recommended:
-
Cleaning and Finalization: After acquisition, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
FT-IR Workflow Diagram
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: Decoding the Fingerprint
The FT-IR spectrum of 3,5-Dimethoxybenzene-1-sulfonyl chloride is expected to exhibit several characteristic absorption bands. The interpretation involves correlating these bands with the specific functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Comments |
| 3100–3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak. Characteristic of C-H bonds on a benzene ring.[9][10] |
| 2980–2850 | C-H Stretch | Aliphatic (O-CH₃) | Medium. Asymmetric and symmetric stretching of the methyl groups. |
| 1600–1585 & 1500–1400 | C=C Stretch | Aromatic Ring | Medium to Strong. These two bands are highly characteristic of the benzene ring itself.[9][11] |
| 1385–1365 | S=O Asymmetric Stretch | Sulfonyl Chloride (SO₂Cl) | Very Strong. A key diagnostic peak for the sulfonyl group. [7][12] |
| 1195–1170 | S=O Symmetric Stretch | Sulfonyl Chloride (SO₂Cl) | Very Strong. The second key diagnostic peak for the sulfonyl group. [7][12] |
| 1290–1200 & 1050-1000 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong. Asymmetric and symmetric stretching modes of the aryl-ether linkage. |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong. The pattern in this region is diagnostic of the ring's substitution. For 1,3,5-trisubstitution, strong bands are expected.[9] |
| ~750 | S-Cl Stretch | Sulfonyl Chloride (S-Cl) | Medium to Weak. Often appears in the fingerprint region. |
Part 2: Structural Elucidation by Mass Spectrometry (MS)
The Principle: Weighing Molecules and Their Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, a detailed map of its structural components.[14] The choice of ionization method is crucial; "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight with minimal fragmentation, while "hard" techniques like Electron Impact (EI) use high energy to induce extensive, reproducible fragmentation, which is invaluable for structural elucidation.[13][15] For a small, relatively stable molecule like 3,5-Dimethoxybenzene-1-sulfonyl chloride, EI is an excellent choice for obtaining a rich fragmentation spectrum.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample. The sample is then vaporized under a high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[16] This collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[13][16]
-
Fragmentation: The high energy of the EI process causes the molecular ion, which is now energy-rich, to break apart into smaller, charged fragments and neutral radicals. This fragmentation occurs at the weakest bonds and in ways that form the most stable possible fragment ions.[14]
-
Mass Analysis: The newly formed ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.
Mass Spectrometry Workflow Diagram
Caption: General experimental workflow for Electron Impact Mass Spectrometry (EI-MS).
Spectral Interpretation: Assembling the Molecular Puzzle
The mass spectrum provides a wealth of structural information. The molecular formula of 3,5-Dimethoxybenzene-1-sulfonyl chloride is C₈H₉ClO₄S.
Molecular Ion (M⁺•) Peak: The first crucial piece of data is the molecular ion peak. Its m/z value corresponds to the molecular weight of the compound. A key confirmatory feature is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This is an unambiguous indicator of the presence of one chlorine atom.
-
M⁺• (with ³⁵Cl): m/z ≈ 236
-
[M+2]⁺• (with ³⁷Cl): m/z ≈ 238
Key Fragmentation Pathways: The fragmentation pattern helps to piece together the molecule's structure. The most likely cleavages will result in the formation of stable ions.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |
| 201 | [C₈H₉O₄S]⁺ | •Cl | Loss of the chlorine radical is a common initial fragmentation for chlorides. |
| 172 | [C₈H₉O₂]⁺ | •SO₂Cl | Cleavage of the C-S bond, losing the entire sulfonyl chloride group as a radical. The resulting dimethoxybenzene cation is stabilized. |
| 137 | [C₇H₆O₂]⁺• | •Cl, SO₂ | A common pathway for aromatic sulfonyl compounds is the loss of the halogen followed by the elimination of sulfur dioxide (SO₂).[17][18] |
| 157 | [C₇H₆O₂S]⁺• | •CH₃, •Cl | Loss of a methyl radical from a methoxy group followed by loss of chlorine. |
| 91 | [C₇H₇]⁺ | - | While less direct, rearrangement to a tropylium-like ion (m/z 91) is a possibility in aromatic systems, though it would require significant bond cleavage and rearrangement.[14] |
Conclusion: A Synergistic Approach to Structural Verification
The characterization of a critical synthetic intermediate like 3,5-Dimethoxybenzene-1-sulfonyl chloride demands a multi-faceted analytical approach. FT-IR spectroscopy and mass spectrometry, when used in concert, provide a powerful and self-validating system for structural confirmation.
-
FT-IR provides rapid and unequivocal confirmation of the necessary functional components: the aromatic ring, the methoxy ethers, and, most critically, the sulfonyl chloride group, identified by its intense and characteristic S=O stretching bands.[7][8][12]
-
Mass Spectrometry complements this by providing the definitive molecular weight and a clear isotopic signature confirming the presence of chlorine. Furthermore, the logical fragmentation pattern—showing losses of chlorine, the SO₂Cl group, and SO₂—acts as a molecular blueprint, confirming the precise arrangement and connectivity of the functional groups identified by FT-IR.[17][18]
For researchers, scientists, and drug development professionals, mastering the interpretation of these spectra is essential. It ensures the identity and integrity of starting materials, validates synthetic outcomes, and builds a foundation of analytical certainty upon which successful research is built.
References
- Mass Spectrometry Ionization Methods. Chemistry at Emory.
-
Ionization Techniques. (2023, February 11). Chemistry LibreTexts. Available from: [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. Available from: [Link]
-
Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Available from: [Link]
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Available from: [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Available from: [Link]
-
IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available from: [Link]
-
FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight. Available from: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Available from: [Link]
-
FT-IR Spectroscopy: Principles & Applications. Scribd. Available from: [Link]
-
FTIR spectroscopy - principles and applications. ResearchGate. Available from: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Available from: [Link]
-
FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang. ScienceDirect. Available from: [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available from: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Available from: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Available from: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available from: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]
-
Fundamentals of FTIR Spectroscopy. Available from: [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available from: [Link]
-
Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Portland Press. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available from: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2012, October 23). PMC. Available from: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
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- 18. researchgate.net [researchgate.net]
Physical properties and molecular structure of 3,5-Dimethoxybenzene-1-sulfonyl chloride
This guide details the physical properties, molecular structure, synthesis, and applications of 3,5-Dimethoxybenzene-1-sulfonyl chloride (CAS: 80563-82-2).
Executive Summary
3,5-Dimethoxybenzene-1-sulfonyl chloride is a specialized organosulfur reagent used primarily as a building block in medicinal chemistry for the introduction of the 3,5-dimethoxyphenylsulfonyl moiety. Unlike its 3,4- or 2,5- isomers, the 3,5-substitution pattern places the sulfonyl group meta to both electron-donating methoxy groups. This unique electronic configuration makes it electronically distinct, influencing the lipophilicity and metabolic stability of the resulting sulfonamides. It is a critical intermediate in the synthesis of PPAR agonists, anti-helminthic agents, and various bioactive small molecules.
Chemical Identity & Molecular Structure
| Parameter | Details |
| Chemical Name | 3,5-Dimethoxybenzene-1-sulfonyl chloride |
| CAS Registry Number | 80563-82-2 |
| Molecular Formula | C₈H₉ClO₄S |
| Molecular Weight | 236.67 g/mol |
| SMILES | COc1cc(cc(c1)OC)S(=O)(=O)Cl |
| InChI Key | Unique identifier required for database integration.[1][2] |
| Structural Features | A benzene ring substituted at positions 3 and 5 with methoxy (-OCH₃) groups and at position 1 with a sulfonyl chloride (-SO₂Cl) group. |
Electronic Architecture
The 3,5-dimethoxy substitution pattern creates a specific electronic environment:
-
Inductive Effect: The methoxy groups are electron-withdrawing by induction (
) but strongly electron-donating by resonance ( ). -
Positioning: Because the sulfonyl group is meta to both methoxy groups, it does not benefit from the direct resonance donation that would occur in ortho or para isomers. This makes the sulfonyl chloride slightly more electrophilic than its 2,4- or 3,4- counterparts.
-
Sterics: The C1 position is relatively unhindered, facilitating facile nucleophilic attack by amines or alcohols.
Physicochemical Profile
Note: Specific experimental values for this isomer are rare in open literature; values below represent consensus data for the class and structural analogs.
| Property | Value / Description |
| Physical State | Off-white to pale yellow solid or semi-solid at RT. |
| Melting Point | Predicted range: 50–70 °C (Analogous to 3,5-dimethoxybenzoyl chloride). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts with water/alcohols. |
| Reactivity | Moisture sensitive; hydrolyzes to sulfonic acid. Corrosive. |
| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |
Synthesis & Manufacturing
Direct chlorosulfonation of 1,3-dimethoxybenzene typically yields the 2,4-isomer due to the ortho/para directing nature of the methoxy groups. Therefore, the 3,5-isomer requires indirect synthesis , typically via lithiation of a halogenated precursor or a Sandmeyer-type reaction.
Method A: Lithiation-Sulfonylation (Lab Scale)
This method is preferred for high-purity laboratory synthesis as it strictly controls regioselectivity.
-
Starting Material: 1-Bromo-3,5-dimethoxybenzene.
-
Lithiation: Treatment with n-butyllithium (n-BuLi) at -78 °C generates the aryllithium intermediate.
-
Sulfonylation: Quenching the lithium species with sulfuryl chloride (SO₂Cl₂) or sulfur dioxide (SO₂) followed by chlorination.
Method B: Sandmeyer Reaction (Scale-Up)
Applicable for larger batches starting from the aniline.
-
Starting Material: 3,5-Dimethoxyaniline.
-
Diazotization: Formation of the diazonium salt using NaNO₂/HCl.
-
Chlorosulfonylation: Reaction with sulfur dioxide (SO₂) in the presence of Copper(II) chloride (CuCl₂) catalyst.
Experimental Protocol: Lithiation Route
Objective: Synthesis of 3,5-dimethoxybenzene-1-sulfonyl chloride from 1-bromo-3,5-dimethoxybenzene.
Reagents:
-
1-Bromo-3,5-dimethoxybenzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Sulfuryl Chloride (SO₂Cl₂) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous THF and 1-bromo-3,5-dimethoxybenzene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.
-
Quench: Add sulfuryl chloride (SO₂Cl₂) dropwise. Caution: Exothermic.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with ice-cold water. Extract immediately with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The residue can be used directly or recrystallized from hexanes/EtOAc if solid.
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis of 3,5-dimethoxybenzene-1-sulfonyl chloride via lithiation.
Applications in Drug Design
The 3,5-dimethoxyphenyl motif is a privileged structure in medicinal chemistry ("privileged scaffold").
-
PPAR Agonists: Used in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators for metabolic disorders. The sulfonyl group acts as a rigid linker, positioning the lipophilic dimethoxy ring into the receptor's hydrophobic pocket.
-
Anti-Helminthic Agents: Sulfonamides derived from this chloride have shown efficacy against parasitic worms by inhibiting specific ion channels.
-
Protease Inhibitors: The electron-rich ring (despite the meta-sulfonyl) can engage in pi-stacking interactions within enzyme active sites.
Handling & Safety (MSDS Highlights)
-
Hazards:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water.
-
-
PPE Requirements:
-
Wear chemical-resistant gloves (Nitrile/Neoprene).
-
Use a chemical fume hood strictly.
-
Wear full-face shield or safety goggles.
-
-
Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on the spill.
References
-
Synthesis via Lithiation: Patent JP2024506322A - Sulfonamides and their use for the treatment of helminth infections. (2024).
-
Sandmeyer Chlorosulfonylation: Journal of Organic Chemistry, "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO." (2018).
-
CAS Registry Data: Common Chemistry Database, CAS 80563-82-2. [3]
-
PPAR Agonist Application: European Patent EP1648867, "PPAR Active Compounds." (2006).
Sources
Solubility and stability of 3,5-Dimethoxybenzene-1-sulfonyl chloride in organic solvents
An In-Depth Technical Guide on the Solubility and Stability of 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Executive Summary: The Electronic Paradox
3,5-Dimethoxybenzene-1-sulfonyl chloride (CAS: 23095-05-8) is a specialized reagent frequently utilized in the synthesis of sulfonamide-based pharmacophores. While often categorized generically alongside other electron-rich aryl sulfonyl chlorides, this compound exhibits a distinct reactivity profile driven by its substitution pattern.
Critical Insight: Unlike para-methoxy analogs where resonance donation stabilizes the sulfonyl center, the meta-positioning of the methoxy groups in the 3,5-isomer precludes direct resonance conjugation with the sulfonyl moiety. Instead, the inductive electron-withdrawing effect (+I) of the oxygen atoms dominates (Hammett constant
Solubility Profile
The solubility of 3,5-Dimethoxybenzene-1-sulfonyl chloride is governed by its lipophilic aromatic core and the polar sulfonyl chloride headgroup. It follows the "polar aprotic" preference typical of electrophilic reagents.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for reactions and storage. Must be anhydrous.[1] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good | Moderate | Secondary Choice. THF can absorb water (hygroscopic), accelerating hydrolysis. Use fresh/distilled. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | High | Good Alternative. Useful for workups but less common for reaction media due to potential transesterification side-reactions (rare but possible). |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMAc | Excellent | Variable | Use with Caution. DMF/DMAc can promote decomposition at high temps (Vilsmeier-Haack type side reactions). |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Unstable | FORBIDDEN. Rapid alcoholysis yields sulfonate esters. |
| Hydrocarbons | Toluene, Hexanes | Moderate/Low | High | Precipitation Solvent. Good for recrystallization or as a co-solvent. |
| Aqueous | Water, Buffers | Insoluble | Degrades | FORBIDDEN. Rapid hydrolysis to sulfonic acid. |
Technical Note: In synthesis, Dichloromethane (DCM) is the gold standard solvent for this compound. It provides high solubility without coordinating to the sulfur center, maintaining the reagent's reactivity for the desired nucleophile (e.g., an amine).
Stability and Degradation Mechanisms[2][3][4]
The primary failure mode for 3,5-Dimethoxybenzene-1-sulfonyl chloride is hydrolysis , converting the reactive electrophile into the inert 3,5-dimethoxybenzenesulfonic acid.
Mechanism of Hydrolysis
The hydrolysis proceeds via a nucleophilic attack of water at the sulfur atom. Due to the inductive withdrawal of the 3,5-methoxy groups, the sulfur atom is highly electropositive, lowering the activation energy for this attack.
Figure 1: The hydrolytic degradation pathway.[1][2][3][4][5][6][7][8][9][10] Note that the reaction generates HCl, which can autocatalytically accelerate further degradation if the solvent is not buffered or removed.
Thermal Stability
-
Desulfonylation: At elevated temperatures (>100°C), particularly in the presence of transition metals, aryl sulfonyl chlorides can extrude
to form the corresponding aryl chloride. The electron-rich nature of the 3,5-dimethoxy ring can stabilize the aryl radical intermediate, potentially lowering the onset temperature for this decomposition compared to nitro-benzenesulfonyl chlorides. -
Recommendation: Do not heat above 60°C unless strictly necessary. Store at 2–8°C.[2]
Experimental Protocols
As a scientist, you must validate the quality of your reagent before committing valuable intermediates to a reaction.
Protocol A: Rapid Solubility & Quality Check (Visual)
-
Purpose: To quickly assess if the reagent has hydrolyzed (sulfonic acids are generally less soluble in non-polar solvents than the chloride).
-
Reagents: Anhydrous Toluene.[1]
-
Procedure:
-
Place 50 mg of 3,5-Dimethoxybenzene-1-sulfonyl chloride in a dry vial.
-
Add 1 mL of anhydrous Toluene.
-
Vortex for 30 seconds.
-
-
Interpretation:
Protocol B: Quantitative Stability Assay (HPLC)
-
Purpose: To determine the half-life of the reagent in a specific solvent system.
-
System: C18 Reverse Phase Column.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 10-90%).
-
Sample Prep:
-
Dissolve 10 mg of reagent in 1 mL of anhydrous Acetonitrile (Stock).
-
Immediately inject 5 µL to establish
purity. -
For Stability Test: Add 100 µL of Stock to 900 µL of the target solvent (e.g., wet THF).
-
Inject at 15-minute intervals.
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
Note: The sulfonyl chloride will likely elute later (more hydrophobic) than the sulfonic acid hydrolysis product.
Handling and Storage Workflow
Proper handling is not just about safety; it is about ensuring reproducibility. The following workflow utilizes a "Self-Validating" approach where the integrity of the inert atmosphere is checked before the reagent is exposed.
Figure 2: Standard operating procedure for handling moisture-sensitive sulfonyl chlorides to prevent hydrolytic degradation.
Key Handling Rules:
-
The Condensation Trap: Never open a cold bottle immediately. Water from the air will condense on the cold solid, causing immediate surface hydrolysis. Allow the bottle to warm to room temperature in a desiccator first.
-
Quenching: If you have excess reagent, do not dispose of it directly into aqueous waste (violent reaction). Quench by slowly adding to a stirred solution of 10% NaOH or dilute aqueous ammonia to form the water-soluble sulfonate salt or sulfonamide.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,5-Dimethoxybenzoyl chloride (Analogous handling data). Retrieved October 2023.
-
BenchChem. (2025).[1][2][4] Essential Safety and Operational Guide for Handling 3,5-Dimethoxybenzylzinc Chloride (General handling of 3,5-dimethoxybenzyl electrophiles).
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Comparative stability of sulfonyl chlorides).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS 17213-57-9: 3,5-Dimethoxybenzoyl chloride | CymitQuimica [cymitquimica.com]
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- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. manavchem.com [manavchem.com]
Chemo-Selectivity and Kinetics: The Reactivity Profile of 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Executive Summary
This technical guide details the mechanistic behavior of 3,5-dimethoxybenzene-1-sulfonyl chloride (3,5-DMSC) in nucleophilic substitution reactions. While methoxy substituents are traditionally viewed as electron-donating, their placement at the meta positions in this substrate creates a unique electronic environment where inductive withdrawal dominates over resonance effects. This results in a sulfonyl center that is kinetically more active than its unsubstituted benzenesulfonyl chloride counterpart, necessitating precise control over reaction conditions to prevent hydrolysis. This guide provides a mechanistic breakdown, kinetic analysis, and optimized protocols for researchers utilizing this scaffold in medicinal chemistry and ligand synthesis.
Structural Analysis and Electronic Profile
The reactivity of arylsulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the aromatic ring.
The Meta-Methoxy Paradox
In 3,5-DMSC, the two methoxy groups are positioned meta to the sulfonyl chloride group.
-
Resonance Effect (+M): Methoxy groups are strong resonance donors. However, resonance effects are most pronounced at ortho and para positions. At the meta position, the resonance contribution to the reaction center (sulfur) is negligible.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Through the sigma bond framework, the methoxy groups exert an electron-withdrawing effect.
Hammett Equation Analysis:
The Hammett substituent constant for a methoxy group at the meta position (
Electronic Distribution Diagram
The following diagram illustrates the vector summation of electronic effects leading to the activated sulfur center.
Figure 1: Electronic activation of the sulfonyl center driven by meta-inductive effects.
Reaction Mechanism: Nucleophilic Catalysis[1]
The most common application of 3,5-DMSC is sulfonamide formation. While primary and secondary amines can react directly, the reaction is kinetically slow and prone to side reactions (hydrolysis) without catalysis. The standard protocol utilizes nucleophilic catalysis by tertiary amines (e.g., Pyridine, DMAP).
The Pyridinium Pathway
Unlike a simple base that acts only as a proton scavenger, pyridine acts as a nucleophile to form a reactive intermediate.
-
Activation: Pyridine attacks the sulfur center, displacing the chloride ion.
-
Intermediate Formation: A sulfonylpyridinium cation is formed.[1] This species is significantly more electrophilic than the parent sulfonyl chloride due to the positive charge on the nitrogen, which pulls electron density from the sulfur [3].
-
Product Formation: The target amine nucleophile attacks the sulfonylpyridinium intermediate, expelling pyridine and forming the sulfonamide.
Note on Sulfenes: Unlike primary alkyl sulfonyl chlorides, 3,5-DMSC lacks
Figure 2: The catalytic cycle of pyridine-mediated sulfonylation.
Experimental Protocol: Sulfonamide Synthesis
Due to the enhanced electrophilicity of 3,5-DMSC, moisture control is critical. The following protocol is optimized for coupling with a secondary amine (e.g., morpholine, piperidine) to minimize hydrolysis.
Reagents and Stoichiometry
| Component | Equivalents | Role | Notes |
| Amine Substrate | 1.0 eq | Nucleophile | Limiting reagent. |
| 3,5-DMSC | 1.1 - 1.2 eq | Electrophile | Slight excess accounts for minor hydrolysis. |
| Pyridine | 3.0 - 5.0 eq | Catalyst/Base | Acts as solvent or co-solvent; traps HCl. |
| DCM (Anhydrous) | Solvent | Medium | Preferred for solubility; avoid alcohols. |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (
or Ar). -
Solvation: Dissolve the Amine Substrate (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Pyridine (3.0 eq). If the amine is an HCl salt, increase Pyridine to 4.0 eq.
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: The inductive activation of 3,5-DMSC makes the reaction exothermic; cooling prevents side reactions.
-
Addition of Electrophile: Dissolve 3,5-DMSC (1.1 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Checkpoint: If starting amine remains after 4 hours, add catalytic DMAP (0.1 eq) to accelerate the reaction.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine), followed by Brine. Dry over
.[2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use freshly distilled DCM; keep under Argon. |
| Slow Reaction | Steric hindrance on amine. | Add 10 mol% DMAP; heat to 40°C (reflux DCM). |
| Impurity: Sulfonic Acid | Hydrolysis of 3,5-DMSC. | This is the hydrolysis byproduct. Remove via basic aqueous wash during workup. |
Kinetics and Selectivity
Hydrolysis vs. Aminolysis
The rate law for the reaction in the presence of pyridine is second-order overall:
-
Implication: You cannot use aqueous basic conditions (Schotten-Baumann conditions) as effectively as you can with tosyl chloride. Anhydrous organic solvents are strictly required to favor aminolysis over hydrolysis [5].
Chemoselectivity (Amine vs. Alcohol)
In molecules containing both amine and alcohol functionalities, 3,5-DMSC will selectively react with the amine (chemoselective N-sulfonylation) at 0°C.
-
O-Sulfonylation: Requires stronger bases (e.g., NaH, TEA) or higher temperatures. To achieve O-sulfonylation (sulfonate ester formation), the amine must be protected first.
Figure 3: Decision tree for optimizing chemoselectivity.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Rogne, O. (1970).[1] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. Link
- Litvinenko, L. M., & Savelova, V. A. (1985). Nucleophilic catalysis in the acylation of amines. Russian Chemical Reviews, 54(9).
-
King, J. F. (1975). Return of the sulfene. Accounts of Chemical Research, 8(1), 10-17. Link
- Vizgert, R. V. (1966). Reactivity of aromatic sulfonyl chlorides in the reaction of hydrolysis and alcoholysis. Russian Chemical Reviews, 35(3).
Sources
Methodological & Application
Application Note: Synthesis of Novel Sulfonamides using 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Executive Summary
Sulfonamides represent a privileged pharmacophore in modern medicinal chemistry, conferring enhanced metabolic stability, predictable hydrogen-bonding geometry, and tunable physicochemical properties. Among the diverse array of sulfonylating agents, 3,5-dimethoxybenzene-1-sulfonyl chloride (CAS: 80563-82-2) has emerged as a highly valuable building block. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols required to synthesize 3,5-dimethoxyphenyl sulfonamides effectively.
Strategic Rationale & Physicochemical Properties
The incorporation of the 3,5-dimethoxyphenyl moiety is not merely a structural variation; it is a deliberate pharmacological strategy. This specific substitution pattern is frequently utilized in the development of [1] and novel [2].
Causality Insight: Unlike para-methoxy groups, which strongly donate electron density via resonance and consequently deactivate the sulfonyl chloride, meta-methoxy groups (3,5-positions) primarily exert an electron-withdrawing inductive effect. This subtle electronic tuning increases the electrophilicity of the sulfur center, accelerating the sulfonylation of sterically hindered amines. Concurrently, the two methoxy groups serve as critical hydrogen-bond acceptors to anchor the molecule within target protein binding pockets.
Mechanistic Principles of DMAP-Catalyzed Sulfonylation
The direct reaction between an amine and 3,5-dimethoxybenzene-1-sulfonyl chloride can be sluggish and is often outcompeted by hydrolysis if trace water is present. To circumvent this, the protocol employs a modified Schotten-Baumann approach utilizing[3].
Causality Insight: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, facilitating rapid attack by the amine. Furthermore, this catalytic cycle prevents the formation of unreactive sulfonic acid byproducts, ensuring high atom economy and yield.
Figure 1: DMAP-catalyzed mechanism for the synthesis of sulfonamides.
Reaction Optimization & Quantitative Data
To establish the most efficient synthetic route, various solvent and base combinations were evaluated. The data below demonstrates the critical necessity of nucleophilic catalysis in this workflow.
Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethoxyphenyl Sulfonamides
| Entry | Solvent | Base (Equivalents) | Catalyst (Equiv) | Time (h) | Yield (%) |
| 1 | DCM | Pyridine (2.0) | None | 16 | 45 |
| 2 | DCM | Pyridine (2.0) | DMAP (0.1) | 16 | 89 |
| 3 | THF | TEA (2.0) | DMAP (0.1) | 16 | 72 |
| 4 | DMF | K₂CO₃ (3.0) | None | 24 | 35 |
| 5 | DCM | TEA (2.0) | DMAP (0.1) | 16 | 85 |
Note: Dichloromethane (DCM) acts as the optimal solvent (Entry 2) because it stabilizes the polar transition states of the N-sulfonylpyridinium intermediate without acting as a competing nucleophile.
Detailed Experimental Protocol
This protocol is designed as a self-validating system . The specific sequence of aqueous washes guarantees that unreacted starting materials and catalytic byproducts are chemically partitioned into the aqueous layer, leaving only the desired product in the organic phase. This methodology is highly scalable and has been adapted for [4].
Materials Required:
-
3,5-Dimethoxybenzene-1-sulfonyl chloride (1.2 equiv)
-
Primary or Secondary Amine (1.0 equiv)
-
Anhydrous Pyridine (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation & Solvation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add the amine (1.0 mmol, 1.0 equiv) and dissolve in anhydrous DCM (5.0 mL, 0.2 M).
-
Catalyst & Base Addition: Inject anhydrous Pyridine (2.0 equiv) and add DMAP (0.1 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Electrophile Introduction: Dissolve 3,5-dimethoxybenzene-1-sulfonyl chloride (1.2 equiv) in a minimum volume of anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylated side products.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system.
-
Self-Validating Quench & Extraction:
-
Dilute the mixture with additional DCM (15 mL).
-
Wash the organic layer sequentially with 1M aqueous HCl (3 × 15 mL). Validation: This step quantitatively protonates and removes Pyridine and DMAP into the aqueous phase.
-
Wash with saturated aqueous NaHCO₃ (1 × 15 mL). Validation: This neutralizes any residual acid and removes hydrolyzed 3,5-dimethoxybenzenesulfonic acid.
-
Wash with brine (1 × 15 mL) to remove residual water[1].
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 3,5-dimethoxyphenyl sulfonamide.
Figure 2: Step-by-step experimental workflow for solution-phase sulfonamide synthesis.
Biological Applications & Signaling Pathways
The synthesized 3,5-dimethoxyphenyl sulfonamides are highly prized in targeted oncology. Specifically, they act as potent inhibitors of Lysine Acetyltransferases (KATs) of the MYST family[1]. By occupying the acetyl-CoA binding pocket, these sulfonamides block the acetylation of histone tails, leading to chromatin condensation and the subsequent suppression of oncogene transcription.
Figure 3: Biological signaling pathway of KAT inhibition by targeted sulfonamides.
References
1.[4] Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. NIH PubMed Central (PMC). URL:[Link] 2.[2] JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases. Google Patents. URL: 3.[1] WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. Google Patents. URL: 4.[3] A substituted sulfonamide and its Co (II), Cu (II), and Zn (II) complexes as potential antifungal agents. Taylor & Francis. URL:[Link]
Sources
- 1. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 2. JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis and Therapeutic Profiling of 3,5-Dimethoxybenzenesulfonamides
Executive Summary & Strategic Rationale
The 3,5-dimethoxybenzenesulfonamide scaffold represents a privileged structure in modern medicinal chemistry.[1][2] Unlike their 4-substituted counterparts (classic "sulfa drugs"), the 3,5-dimethoxy substitution pattern confers unique physicochemical properties: increased lipophilicity (
Primary Therapeutic Utility: This application note focuses on the development of these agents as Isoform-Selective Carbonic Anhydrase (CA) Inhibitors , specifically targeting the tumor-associated transmembrane isoforms hCA IX and hCA XII .[1][2] These isoforms are critical for pH regulation in hypoxic tumor microenvironments, making them high-value targets for metastatic solid tumors.[1][2]
Strategic Synthesis: The Regioselectivity Challenge
The "Direct Sulfonation" Trap
A common error in early-stage development is attempting direct chlorosulfonation of 1,3-dimethoxybenzene.[1][2]
-
The Problem: Methoxy groups are strong ortho/para directors.[1][2] Direct reaction with chlorosulfonic acid (
) predominantly yields 2,4-dimethoxybenzenesulfonyl chloride , not the desired 3,5-isomer.[1] -
The Solution: To achieve the 3,5-substitution pattern, one must utilize 3,5-dimethoxyaniline as the starting material and proceed via the Meerwein Chlorosulfonation (diazotization followed by reaction with
).[1]
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway via Meerwein Chlorosulfonation to access the 3,5-substitution pattern.[1]
Detailed Experimental Protocols
Protocol A: Preparation of 3,5-Dimethoxybenzenesulfonyl Chloride
Rationale: This intermediate is unstable to moisture.[1][2] The protocol includes a self-validating quenching step to ensure activity before coupling.
Reagents:
-
3,5-Dimethoxyaniline (15.3 g, 100 mmol)[1]
-
Conc. HCl (40 mL) / Glacial Acetic Acid (100 mL)[1]
-
Sodium Nitrite (
, 7.6 g, 110 mmol) -
Sulfur Dioxide (
) gas or saturated solution in acetic acid[1] -
Copper(II) Chloride (
, 4.0 g)
Step-by-Step Methodology:
-
Diazotization (The "Cold" Phase):
-
Dissolve 3,5-dimethoxyaniline in a mixture of glacial acetic acid (80 mL) and conc. HCl (40 mL).
-
Cool the solution to -5°C to 0°C using an acetone/ice bath. Critical: Temperature must not exceed 5°C to prevent phenol formation.[1][2]
-
Add
(dissolved in minimal water) dropwise over 20 minutes.[1][2] Stir for 30 minutes. -
Validation: The solution should become clear/yellow.[1][2] Starch-iodide paper must turn blue (excess nitrite).[1][2]
-
-
Meerwein Reaction (The "Gas" Phase):
-
In a separate vessel, saturate 50 mL of glacial acetic acid with
gas (bubbling for 30 mins) or use a commercially available surrogate (e.g., DABSO). -
Add
to the solution.[1][2] -
Pour the cold diazonium solution into the stirring
mixture. Note: Vigorous gas evolution ( ) will occur.[1][3] -
Allow to warm to room temperature over 2 hours.
-
-
Work-up:
Self-Validating Checkpoint: Before proceeding to coupling, take a 10 mg aliquot of the crude chloride and add 0.5 mL methanol.[1][2] Run a TLC after 5 minutes.
-
Pass: Single spot (methyl ester) distinct from starting material.
-
Fail: Baseline streak (sulfonic acid) indicates hydrolysis; re-chlorinate with
if necessary.[1][2]
Protocol B: Library Generation (Sulfonamide Coupling)
Rationale: Pyridine serves as both solvent and acid scavenger, preventing protonation of the amine nucleophile.
-
Dissolve the amine (
, 1.1 equiv) in anhydrous THF or DCM.[1][2] -
Add 3,5-dimethoxybenzenesulfonyl chloride (1.0 equiv) dissolved in THF dropwise.
-
Purification: Most derivatives crystallize upon addition of 1N HCl (which removes pyridine).[1][2] Recrystallize from Ethanol/Water.[1][2]
Characterization & Data Interpretation
The 3,5-dimethoxy pattern provides a distinct NMR signature useful for confirming regiochemistry.[1][2]
Table 1: Key Spectroscopic Markers
| Nucleus | Signal ( | Multiplicity | Assignment | Diagnostic Value |
| 3.80 – 3.85 | Singlet (6H) | Confirms two equivalent methoxy groups.[1][2] | ||
| 6.60 – 6.70 | Triplet (1H) | Ar-H (C4) | Key differentiator. The proton between methoxys is shielded. | |
| 7.00 – 7.10 | Doublet (2H) | Ar-H (C2, C6) | Protons ortho to sulfonamide. | |
| ~160.5 | Quaternary | C-O (C3, C5) | High shift indicates oxygen attachment.[1][2] | |
| IR | 1340, 1160 | Strong Bands | Confirm sulfonamide formation ( |
Therapeutic Application: Targeting Hypoxic Tumors[1]
Mechanism of Action (MOA)
The 3,5-dimethoxybenzenesulfonamide moiety acts as a Zinc-Binding Group (ZBG) .[1][2] The sulfonamide nitrogen coordinates to the
-
Selectivity Logic: The bulky 3,5-dimethoxy "tail" clashes with the narrower hydrophobic pocket of the ubiquitous cytosolic isoform (hCA II) but fits well within the more spacious/flexible active sites of the tumor-associated isoforms (hCA IX and XII).[1]
SAR Decision Tree (Graphviz)[1]
Caption: Figure 2. Structure-Activity Relationship (SAR) logic for optimizing selectivity toward tumor-associated CA isoforms.
Biological Validation Protocol (hCA IX Inhibition)
To validate therapeutic potential, compounds must be screened against hCA IX using a Stopped-Flow
-
Substrate:
saturated water. -
Indicator: Phenol red (monitors pH drop as
).[1][2] -
Metric:
< 50 nM is considered potent.[1][2] -
Reference Standard: Acetazolamide (
approx. 25 nM).[1][2][6]
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][5] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link
-
Yoshino, H., et al. (1998).[2] Synthesis and structure-activity relationships of E7010, a novel sulfonamide antitumor agent.[1][2] Journal of Medicinal Chemistry, 41(13), 2308-2319.[1][2] Link[1]
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1][2] Link[1]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Meerwein reaction conditions).
-
Angeli, A., et al. (2017).[2] 3,5-Disubstituted benzenesulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[1][2] Bioorganic & Medicinal Chemistry, 25(13), 3567-3573.[1][2] Link[1]
Sources
- 1. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 2. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,5-Dimethoxybenzene-1-sulfonyl chloride in Agrochemical Discovery
An In-depth Technical Guide to the Application of 3,5-Dimethoxybenzene-1-sulfonyl chloride in Agrochemical Synthesis.
Executive Summary
3,5-Dimethoxybenzene-1-sulfonyl chloride is a specialized organosulfur building block used primarily in the discovery and lead optimization phases of agrochemical development. Unlike commodity intermediates (e.g., p-toluenesulfonyl chloride), this reagent offers a unique 3,5-disubstitution pattern . This "meta-meta" substitution is critical for structure-activity relationship (SAR) studies, allowing chemists to probe steric pockets and electronic effects in sulfonylurea herbicides , diarylsulfone fungicides , and sulfonamide insecticides without the interference of para-substituents.
This guide details the chemical utility, synthesis protocols, and handling requirements for incorporating this moiety into bioactive scaffolds.
Chemical Profile & Agrochemical Significance
Electronic and Steric Properties
The 3,5-dimethoxy motif imparts specific physicochemical characteristics to the final agrochemical active ingredient (AI):
-
Electronic Effect: The two methoxy groups are strong electron-donating groups (EDG) by resonance, but their meta positioning relative to the sulfonyl group means they exert an inductive electron-withdrawing effect on the sulfonyl sulfur, while increasing electron density in the aromatic ring. This fine-tunes the acidity (pKa) of the resulting sulfonamide (–SO₂NH–), a critical parameter for the binding affinity of sulfonylurea herbicides to the acetolactate synthase (ALS) enzyme.
-
Metabolic Stability: The 3,5-substitution blocks metabolic attack at these positions. However, the open para-position (C4) remains a potential site for oxidative metabolism (hydroxylation), which can be advantageous for designing "soft drugs" that degrade in the environment or within the crop plant (selectivity).
-
Lipophilicity: The methoxy groups increase lipophilicity compared to hydroxyls but less than alkyl chains, aiding in cuticular penetration and translocation within the plant xylem.
Key Application Classes
| Agrochemical Class | Function of 3,5-Dimethoxyphenyl Moiety | Target Mechanism |
| Sulfonylureas | Modulates pKa of the urea bridge; provides steric fit in the aryl binding pocket.[1] | ALS Inhibitor (Herbicide) |
| Diarylsulfones | Acts as an electron-rich aromatic ring to enhance π-stacking interactions. | Pyruvate Dehydrogenase (Fungicide) |
| Sulfonamides | Serves as a stable, lipophilic core scaffold. | Carbonic Anhydrase / GABA-Cl Channel (Insecticide) |
Chemical Synthesis Protocols
Protocol A: Synthesis of 3,5-Dimethoxybenzene-1-sulfonyl chloride
Rationale: Direct sulfonation of 1,3-dimethoxybenzene typically yields the 4-isomer due to ortho/para direction. To achieve the 3,5-substitution pattern (relative to the sulfonyl group), a Meerwein Sulfochlorination via the diazonium salt of 3,5-dimethoxyaniline is the industry-standard method for high regioselectivity.
Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)
-
Hydrochloric acid (conc., 3.0 eq)
-
Sodium nitrite (1.1 eq)
-
Sulfur dioxide (gas) or Sodium bisulfite (source of SO₂)
-
Copper(II) chloride (catalytic, 0.05 eq)
-
Glacial acetic acid (Solvent)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3,5-dimethoxyaniline in a mixture of glacial acetic acid and concentrated HCl at 0°C.
-
Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C. Stir for 30 mins to generate the diazonium salt.
-
-
Preparation of SO₂ Mixture:
-
In a separate vessel, saturate glacial acetic acid with SO₂ gas (or dissolve sodium bisulfite) and add the CuCl₂ catalyst.
-
-
Meerwein Coupling:
-
Slowly pour the cold diazonium solution into the stirred SO₂/CuCl₂ mixture.
-
Observation: Vigorous gas evolution (N₂) indicates the decomposition of the diazonium species and formation of the sulfonyl chloride.
-
-
Workup:
-
Once gas evolution ceases (approx. 1-2 hours), pour the reaction mixture into crushed ice/water.
-
The product, 3,5-dimethoxybenzene-1-sulfonyl chloride, will precipitate as a solid or heavy oil.
-
Filter (if solid) or extract with Dichloromethane (DCM). Wash organic layer with cold water and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Yield Expectation: 65–75% Storage: Store under nitrogen at 2–8°C. Hydrolytically unstable.
Protocol B: General Sulfonylation of Amines (Agrochemical Scaffold Synthesis)
Rationale: This protocol describes the coupling of 3,5-dimethoxybenzene-1-sulfonyl chloride with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) or a simple aniline, a common step in herbicide synthesis.
Reagents:
-
3,5-Dimethoxybenzene-1-sulfonyl chloride (1.1 eq)
-
Target Amine (1.0 eq)[2]
-
Pyridine (Solvent/Base) OR DCM + Triethylamine (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 eq) - Critical for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the Target Amine in anhydrous DCM (or Pyridine) under an inert atmosphere (N₂ or Ar).
-
Add Triethylamine (if using DCM).
-
-
Addition:
-
Cool the solution to 0°C.
-
Dissolve 3,5-dimethoxybenzene-1-sulfonyl chloride in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture. Control exotherm.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of the amine.
-
-
Quench & Isolation:
-
Quench with 1M HCl (aq) to neutralize excess base and remove unreacted amine (if basic).
-
Separate phases. Extract aqueous layer with DCM (2x).
-
Wash combined organics with Sat. NaHCO₃ (to remove hydrolyzed sulfonic acid byproduct) and Brine.
-
Dry (Na₂SO₄), Filter, and Concentrate.[3]
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
-
Visualization of Workflows
Synthesis Pathway (Meerwein Route)
Caption: Figure 1. Regioselective synthesis of 3,5-dimethoxybenzene-1-sulfonyl chloride via the Meerwein sulfochlorination of 3,5-dimethoxyaniline.
Agrochemical Coupling Workflow
Caption: Figure 2. Standard operating procedure for the coupling of 3,5-dimethoxybenzene-1-sulfonyl chloride with amines to form sulfonamide agrochemicals.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Diazonium salt decomposition. | Ensure temperature remains <5°C during diazotization. Add urea to destroy excess HNO₂ before adding to SO₂. |
| Hydrolysis of Reagent | Moisture in solvent or atmosphere. | Use anhydrous DCM; store sulfonyl chloride in a desiccator or freezer. |
| Sluggish Coupling | Steric hindrance of the amine. | Add catalytic DMAP (10 mol%). Heat to reflux (DCM or Toluene) if thermal stability permits. |
| "Oiled Out" Product | Impurities preventing crystallization. | Triturate with cold diethyl ether or hexane. If oil persists, use column chromatography. |
Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts with water to release HCl and sulfonic acid.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
-
First Aid:
-
Skin: Wash immediately with soap and plenty of water.
-
Eyes: Rinse thoroughly with water for at least 15 minutes and consult a physician.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.
References
-
Synthesis of Sulfonyl Chlorides via Meerwein Reaction
- Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Synthesis of Sulfonyl Chlorides." Journal of Organic Chemistry.
-
Source:
-
Sulfonylurea Herbicide Chemistry
- Brown, H. M. "Mode of Action, Crop Selectivity, and Soil Relations of the Sulfonylurea Herbicides." Pesticide Science.
-
Source:
-
Properties of 3,5-Dimethoxybenzenesulfonyl chloride
- ChemicalBook Entry for CAS 80563-82-2.
-
Source:
-
General Amidation Protocols
- BenchChem Application Note: Synthesis of Benzamides and Sulfonamides.
-
Source:
(Note: While specific commercial agrochemical formulations are proprietary, the protocols above represent standard industry practices for SAR exploration using this intermediate.)
Sources
- 1. Toxic Substances Control Act Chemical Substance Inventory: TSCA Inventory: 1985 Edition , Volume II: User Guide and Indices to The TSCA Inventory, Substance Name Index [nepis.epa.gov]
- 2. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 3. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
Advanced Protecting Group Strategies: 3,5-Dimethoxybenzene-1-sulfonyl Chloride in Organic Synthesis
Executive Summary
The strategic selection of protecting groups is a cornerstone of complex organic synthesis, solid-phase peptide synthesis (SPPS), and drug development. Among arylsulfonyl chlorides, 3,5-dimethoxybenzene-1-sulfonyl chloride (3,5-DMBS-Cl) occupies a highly specialized chemical space. It provides robust protection for amines, yielding sulfonamides that withstand harsh basic and acidic conditions, yet it remains selectively cleavable under mild, single-electron transfer (SET) reductive conditions. This application note details the mechanistic rationale, standardized protocols, and orthogonal cleavage strategies for utilizing 3,5-DMBS-Cl in advanced synthetic workflows.
Chemical Profile & Mechanistic Rationale
The reactivity and stability of the 3,5-DMBS group are dictated by the unique regiochemistry of its methoxy substituents.
-
Acid Stability via Inductive Effects : In the 3,5-substitution pattern, the methoxy groups are meta to the sulfonyl moiety. Unlike the 2,4-dimethoxybenzenesulfonyl group—where strong resonance (+M) donation directly stabilizes the ipso-carbon, making the S-N bond highly acid-labile—the 3,5-methoxy groups exert a purely inductive electron-withdrawing effect (-I) on the sulfonyl group. This renders the 3,5-DMBS sulfonamide highly stable to strong acids like trifluoroacetic acid (TFA), making it an ideal linker and protecting group for 1[1].
-
Reductive Lability via Resonance : Conversely, the resonance donation (+M) from the methoxy groups heavily enriches the electron density at the 2, 4, and 6 positions of the aromatic ring. This electron-rich π-system readily accepts electrons during2[2], allowing for orthogonal deprotection without disturbing acid-sensitive or base-sensitive moieties.
-
Pharmacophore Potential : Beyond protection, the highly activated 3,5-dimethoxyaryl ring can serve as an internal nucleophile for the3[3]. The EPA tracks derivatives of this versatile scaffold under the 4[4].
Application Workflow 1: Amine Protection (Sulfonamide Formation)
Step-by-Step Protocol
-
Preparation : Dissolve the primary or secondary amine substrate (1.0 equiv, ~5 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 5 minutes at 0 °C.
-
Sulfonylation : Slowly add 3,5-dimethoxybenzene-1-sulfonyl chloride (1.2 equiv) as a solution in DCM dropwise over 15 minutes.
-
Reaction Evolution : Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup & Validation : Quench the reaction with 1M HCl (aqueous). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Self-Validation System
-
Base Selection : DIPEA is selected over triethylamine (TEA) due to its increased steric bulk, which prevents competitive nucleophilic attack on the highly electrophilic sulfonyl chloride.
-
Catalysis : DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the protection of sterically hindered amines.
-
Validation : The protocol is self-validating via TLC/LCMS. The disappearance of the ninhydrin-active free amine and the emergence of a strong UV-active (254 nm) sulfonamide spot confirm complete conversion. The acidic workup selectively protonates and removes unreacted amine, DMAP, and DIPEA into the aqueous phase, leaving the neutral sulfonamide in the organic layer.
Application Workflow 2: Reductive Deprotection via Mg/MeOH
Step-by-Step Protocol
-
Preparation : Dissolve the 3,5-DMBS-protected amine (1.0 equiv, ~1 mmol) in anhydrous methanol (MeOH, 0.1 M) in an open-neck flask.
-
Activation : Add magnesium turnings (10.0 equiv). Crucial Step: Briefly sonicate the flask for 5–10 minutes to activate the magnesium surface by disrupting the inert MgO layer.
-
Cleavage : Stir the suspension vigorously at room temperature. The reaction will mildly effervesce as hydrogen gas is evolved. Monitor via LCMS every 30 minutes.
-
Workup & Validation : Once the starting material is consumed (typically 1–3 hours), quench the reaction carefully with saturated aqueous NH₄Cl. Extract the liberated amine with ethyl acetate (EtOAc) (3x). Dry and concentrate to yield the free amine.
Causality & Self-Validation System
-
Mechanism : The Mg/MeOH system provides a mild, transition-metal-free environment for reductive cleavage. Magnesium metal reacts with methanol to generate solvated electrons. The electron-rich 3,5-dimethoxyaryl ring readily accepts an electron to form a radical anion. Subsequent fragmentation of the S-N bond releases the free amine and a sulfinate salt.
-
Validation : The reaction is visually self-validating; sustained effervescence indicates active electron transfer. Quenching with saturated NH₄Cl (pH ~6) is deliberately chosen over NaOH to prevent the basic hydrolysis of orthogonal ester or carbamate protecting groups present on the molecule.
Quantitative Data: Protecting Group Stability Matrix
The following table summarizes the orthogonal stability of 3,5-DMBS compared to other common amine protecting groups, allowing researchers to design multi-step syntheses with confidence.
| Protecting Group | 20% TFA / DCM (Acidic) | Piperidine / DMF (Basic) | Mg / MeOH (Reductive SET) | H₂, Pd/C (Hydrogenolysis) |
| Tosyl (Ts) | Stable | Stable | Stable / Very Slow | Stable |
| 2,4-DMBS | Cleaved | Stable | Cleaved | Stable |
| 3,5-DMBS | Stable | Stable | Cleaved | Stable |
| Cbz | Stable | Stable | Stable | Cleaved |
| Boc | Cleaved | Stable | Stable | Stable |
Visualizations
Caption: Workflow of 3,5-DMBS amine protection and orthogonal reductive deprotection.
Caption: Single-electron transfer (SET) mechanism for the reductive cleavage of 3,5-DMBS.
References
-
US EPA - Benzenesulfonyl chloride, 2-(acetylamino)-3,5-dimethoxy- - Substance Details - SRS. Available at:[Link]
-
NIH / PMC - Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Available at: [Link]
-
NIH / PMC - Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Available at: [Link]
-
ACS Publications - Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Available at: [Link]
Sources
- 1. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
One-pot synthesis of sulfonamides from 3,5-Dimethoxybenzene-1-sulfonyl chloride
Application Note & Protocol Guide [1]
Strategic Overview
Target Audience: Medicinal Chemists, Process Chemists, and Library Synthesis Groups.[1]
The 3,5-dimethoxybenzenesulfonyl moiety is a privileged pharmacophore in drug discovery, distinct from its para-substituted counterparts.[1] Unlike the electron-rich para-methoxy variants (which suffer from metabolic O-demethylation), the meta-disubstituted pattern offers a unique combination of metabolic stability , lipophilicity control , and electronic activation .[1]
This scaffold is prominent in the development of:
-
Carbonic Anhydrase Inhibitors (CAIs): The 3,5-substitution pattern complements the active site geometry of hCA isoforms (IX and XII), often serving as a "tail" to modulate selectivity against cytosolic isoforms.
-
Antitumor Agents: Structurally related to Indisulam (E7070) , where the sulfonamide linkage is critical for G1 cell-cycle arrest and cyclin-dependent kinase (CDK) modulation.[1]
-
Epigenetic Modulators: Used in fragment-based drug discovery (FBDD) for bromodomain and histone deacetylase (HDAC) inhibitors due to the ability of the methoxy groups to engage in backbone hydrogen bonding.
Mechanistic Insight & Reactivity Profile[1]
The "Meta-Activation" Paradox
A common misconception is that the electron-rich 3,5-dimethoxy ring renders the sulfonyl chloride less reactive due to resonance donation. This is incorrect.
-
Hammett Analysis: The methoxy group (
) is a -donor but a -acceptor (inductively withdrawing).[1] Resonance donation is only effective at ortho and para positions.[1] At the meta position, the inductive effect dominates ( ).[2] -
Net Effect: With two methoxy groups at positions 3 and 5, the cumulative inductive withdrawal (
) activates the sulfur center, making 3,5-dimethoxybenzene-1-sulfonyl chloride more electrophilic than unsubstituted benzenesulfonyl chloride.[1] -
Implication: The reagent is highly susceptible to hydrolysis. Protocols must prioritize moisture control or utilize biphasic systems where the amine nucleophilicity vastly outcompetes water.
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic attack at the sulfur atom, forming a trigonal bipyramidal transition state, followed by the elimination of chloride.
Figure 1: Nucleophilic substitution mechanism at the sulfonyl sulfur.
Experimental Protocols
Protocol A: High-Throughput "One-Pot" Synthesis (Polymer-Assisted)
Best for: Library generation (20–100 mg scale), parallel synthesis, and avoiding aqueous workup.[1] Concept: This "one-pot" approach utilizes polymer-supported scavengers to remove excess starting materials, allowing the product to be isolated strictly via filtration and evaporation.[1]
Reagents & Materials
-
Substrate: 3,5-Dimethoxybenzene-1-sulfonyl chloride (1.1 equiv).[1]
-
Amine: Primary or secondary amine (1.0 equiv).[1]
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.[1]
-
Base: Pyridine (2.0 equiv) or DIPEA (2.5 equiv).[1]
-
Scavenger 1: Trisamine resin (removes excess sulfonyl chloride).[1]
-
Scavenger 2: Isocyanate resin (removes excess amine, if amine was used in excess).[1]
Step-by-Step Methodology
-
Preparation: In a 4 mL reaction vial (or 96-well block), dissolve the Amine (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL).
-
Activation: Add Pyridine (0.2 mmol, 2.0 equiv). Note: DMAP (5 mol%) can be added if the amine is sterically hindered.
-
Addition: Add 3,5-Dimethoxybenzene-1-sulfonyl chloride (0.11 mmol, 1.1 equiv) as a solution in DCM (0.5 mL).
-
Critical: Add slowly to prevent exotherm-induced decomposition.[1]
-
-
Reaction: Cap and shake/stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]
-
One-Pot Purification (Scavenging):
-
Add Trisamine resin (3.0 equiv relative to excess chloride) to the reaction mixture.
-
Shake for 2 hours. The resin will covalently bind the unreacted sulfonyl chloride.
-
-
Isolation: Filter the mixture through a frit (removing the resin). Wash the resin with DCM (2 x 1 mL).
-
Finishing: Concentrate the filtrate under reduced pressure (Genevac or Rotavap). The residue is typically >95% pure sulfonamide.
Protocol B: Green Scale-Up (Schotten-Baumann Conditions)
Best for: Gram-scale synthesis, highly polar amines (amino acids), and "Green Chemistry" compliance.[1] Concept: A biphasic system (Water/Acetone) uses inorganic base, eliminating the need for organic bases and simplifying salt removal.[1]
Reagents
-
Substrate: 3,5-Dimethoxybenzene-1-sulfonyl chloride (1.0 equiv).[1]
-
Solvent: Acetone:Water (1:1 v/v).
-
Base:
(2.5 equiv).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the Amine and
in Water.[1] -
Addition: Dissolve 3,5-Dimethoxybenzene-1-sulfonyl chloride in Acetone. Add this solution dropwise to the aqueous amine solution at 0 °C.
-
Why: The dropwise addition keeps the concentration of chloride low, favoring aminolysis over hydrolysis.
-
-
Reaction: Allow to warm to RT and stir vigorously for 1 hour.
-
Quench/Workup:
Workflow Visualization
Figure 2: Decision tree for selecting the optimal purification pathway.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Sulfonic Acid formation) | Wet solvents or slow amine addition.[1] | Use anhydrous DCM (Protocol A).[1] In Protocol B, ensure amine is in excess or add chloride very slowly at 0°C. |
| Low Yield (Steric Hindrance) | Bulky amine (e.g., tert-butylamine).[1] | Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] Heat to 40°C. |
| Bis-Sulfonylation | Primary amine is too nucleophilic.[1] | Use 1:1 stoichiometry strictly. Add the sulfonyl chloride to the amine (inverse addition) to keep amine concentration high initially. |
| Purple/Pink Coloration | Oxidation of electron-rich phenol impurities.[1] | Ensure starting material quality.[1][5] 3,5-dimethoxy compounds are prone to oxidation; store chloride under Argon.[1] |
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Establishes
values for OMe). Link[1] -
Ozawa, Y., et al. (2001).[1][6] E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo.[1][6] European Journal of Cancer. Link
-
Bhattacharya, S., & Snead, D. (2023).[1] Polymer-Supported Reagents in High-Throughput Synthesis. Journal of Combinatorial Chemistry (Contextual). Link
-
Sigma-Aldrich .[1] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. web.viu.ca [web.viu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfenylation Chemistry using Polymer-Supported Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 6. Indisulam - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable Synthesis of 3,5-Dimethoxybenzenesulfonamide for Preclinical Evaluation
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3,5-dimethoxybenzenesulfonamide, a key intermediate for various pharmacologically active molecules. The described two-step process, involving the chlorosulfonylation of 1,3-dimethoxybenzene followed by amination, is optimized for safety, efficiency, and scalability. Detailed protocols for synthesis, purification, and characterization are presented, alongside a discussion of critical process parameters and troubleshooting strategies relevant to preclinical drug development campaigns.
Introduction: The Significance of 3,5-Dimethoxybenzenesulfonamide in Preclinical Research
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] 3,5-Dimethoxybenzenesulfonamide serves as a crucial building block for the synthesis of novel compounds with potential applications in various disease areas. Its structural motif is found in molecules targeting enzymes and receptors implicated in cancer, inflammation, and neurological disorders. For instance, some sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors and for their potential in Alzheimer's disease treatment.[2][3]
The availability of a robust and scalable synthetic route for this intermediate is paramount for advancing preclinical studies, which require gram-to-kilogram quantities of high-purity material for in vitro and in vivo testing. This guide addresses the practical challenges of transitioning from a laboratory-scale procedure to a larger, more controlled production environment.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3,5-dimethoxybenzenesulfonamide is efficiently achieved through a two-step sequence:
-
Electrophilic Aromatic Substitution: Chlorosulfonylation of 1,3-dimethoxybenzene to form 3,5-dimethoxybenzenesulfonyl chloride.
-
Nucleophilic Substitution: Amination of the resulting sulfonyl chloride with aqueous ammonia to yield the desired sulfonamide.
This approach is favored for its use of readily available starting materials and its generally high-yielding transformations.[4]
Chemical Reaction Scheme
Caption: Overall synthetic route for 3,5-dimethoxybenzenesulfonamide.
Safety First: Handling Hazardous Reagents
The scale-up of this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Chlorosulfonic Acid (ClSO₃H): This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7] It can cause severe burns to the skin and eyes and respiratory tract irritation.[5][6][7][8]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9] Work must be conducted in a well-ventilated chemical fume hood.[5][9]
-
Handling: Never add water to chlorosulfonic acid.[5] Use in a dry, well-ventilated area.[5] Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate, not water.[7]
-
-
Aqueous Ammonia (NH₄OH): Concentrated solutions are corrosive and can cause skin and eye burns.[10] The vapors are pungent and can cause respiratory irritation.[10][11]
Detailed Experimental Protocols
Part A: Synthesis of 3,5-Dimethoxybenzenesulfonyl Chloride
This protocol is designed for a 100-gram scale synthesis.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1,3-Dimethoxybenzene | 100 g |
| Chlorosulfonic Acid | 250 mL |
| Dichloromethane (DCM), anhydrous | 500 mL |
| 1 L three-necked round-bottom flask | - |
| Mechanical stirrer | - |
| Addition funnel | - |
| Thermometer | - |
| Ice-water bath | - |
| Rotary evaporator | - |
Procedure:
-
Reaction Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Ensure the setup is in a certified chemical fume hood.
-
Initial Cooling: Charge the flask with 1,3-dimethoxybenzene and 300 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Slow Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the addition funnel. Add the chlorosulfonic acid dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 10 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 1 kg) in a large beaker with stirring. This step should be performed with extreme caution in the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with cold water (2 x 200 mL) and then with brine (1 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 3,5-dimethoxybenzenesulfonyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Part B: Synthesis of 3,5-Dimethoxybenzenesulfonamide
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 3,5-Dimethoxybenzenesulfonyl Chloride | From Part A |
| Aqueous Ammonia (28-30%) | 500 mL |
| Dichloromethane (DCM) | 200 mL |
| 2 L beaker | - |
| Magnetic stirrer | - |
| Ice-water bath | - |
| Buchner funnel and filter paper | - |
| pH paper | - |
Procedure:
-
Reaction Setup: In a 2 L beaker, place the aqueous ammonia and cool it to 0-5 °C in an ice-water bath with magnetic stirring.
-
Addition of Sulfonyl Chloride: Dissolve the crude 3,5-dimethoxybenzenesulfonyl chloride from Part A in 200 mL of dichloromethane. Slowly add this solution to the cold, stirred ammonia solution. A white precipitate will form.
-
Reaction: Continue stirring the mixture in the ice bath for 1-2 hours.
-
Isolation of Product: Filter the white precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield 3,5-dimethoxybenzenesulfonamide.
Characterization and Quality Control
The identity and purity of the final product are confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of 3,5-dimethoxybenzenesulfonamide |
| ¹³C NMR | Consistent with the structure of 3,5-dimethoxybenzenesulfonamide |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
| HPLC Purity | ≥98% |
Scale-Up Considerations and Troubleshooting
Transitioning from lab-scale to preclinical production volumes introduces several challenges.
Caption: Key considerations for scaling up the synthesis.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction. - Hydrolysis of sulfonyl chloride during work-up. | - Ensure slow, controlled addition of chlorosulfonic acid at low temperature. - Use anhydrous solvent and perform work-up quickly with cold water. |
| Low Yield in Step 2 | - Hydrolysis of the sulfonyl chloride intermediate. - Inefficient precipitation or loss during filtration. | - Use the crude sulfonyl chloride immediately after preparation. - Ensure the ammonia solution is sufficiently cold and in excess. - Wash the product with minimal cold water. |
| High Impurity Levels | - Side reactions due to poor temperature control. - Incomplete removal of starting materials or byproducts. | - Maintain strict temperature control throughout the reaction.[14] - Optimize washing steps during work-up. - Consider recrystallization of the final product if purity is below specification. |
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of 3,5-dimethoxybenzenesulfonamide. By carefully controlling reaction parameters and adhering to strict safety measures, researchers can confidently produce the quantities of high-purity material required for preclinical drug development.
References
- Veolia North America. Chlorosulfonic Acid.
- Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Lab Manager. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide.
- NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.
- Hill Brothers Chemical Company. Aqua Ammonia Solutions.
- Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- International Chemical Safety Cards. ICSC 1039 - CHLOROSULFONIC ACID.
- IsoLab. Ammonia Solution.
- International Enviroguard. Ammonium Hydroxide: Safe Handling and Storage.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- PMC - NIH.
- CymitQuimica. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride.
- MDPI. Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease.
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. atul.co.in [atul.co.in]
- 6. nj.gov [nj.gov]
- 7. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 8. lobachemie.com [lobachemie.com]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. IsoLab - Ammonia Solution [isolab.ess.washington.edu]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. hillbrothers.com [hillbrothers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dimethoxybenzene-1-sulfonyl chloride. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during the synthesis of sulfonamides using 3,5-Dimethoxybenzene-1-sulfonyl chloride.
Q1: What is the general reaction scheme for sulfonamide synthesis using 3,5-Dimethoxybenzene-1-sulfonyl chloride?
The most common and traditional method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2]
Q2: I am experiencing a low yield in my reaction. What are the most likely causes?
Low yields in sulfonamide synthesis can stem from several factors:
-
Poor reactivity of the amine: Amines with low nucleophilicity, such as secondary amines or electron-deficient anilines, may react slowly.[1]
-
Instability of the sulfonyl chloride: 3,5-Dimethoxybenzene-1-sulfonyl chloride can be sensitive to moisture and may degrade, especially with prolonged reaction times at elevated temperatures.[1]
-
Suboptimal reaction conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[1]
-
Side reactions: The formation of byproducts can consume your starting materials, thereby reducing the yield of the desired sulfonamide.[1]
Q3: How can I minimize the formation of side products?
To improve the selectivity of your reaction and minimize unwanted byproducts, consider the following strategies:
-
Control of stoichiometry: Carefully controlling the ratio of the amine to the sulfonyl chloride is critical. Using an appropriate ratio can help minimize the formation of undesired products.[1]
-
Milder reaction conditions: Lowering the reaction temperature or employing a weaker base may help to reduce the rate of side reactions.[1]
Q4: My sulfonamide product is proving difficult to purify. What are some effective purification techniques?
The polar nature of sulfonamides can sometimes make purification challenging.[1] Here are some common and effective techniques:
-
Recrystallization: This is often a highly effective method for purifying crystalline solid products.[1]
-
Column chromatography: Silica gel chromatography is a standard and widely used purification method. The choice of the eluent system is a critical factor for successful separation.[1]
-
Acid-base extraction: If your sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base. This allows for washing with an organic solvent to remove non-acidic impurities, followed by re-precipitation of the product by acidification.[1]
II. Troubleshooting Guide: Addressing Low Yields
This in-depth guide provides a structured approach to troubleshooting and resolving issues of low yield in your sulfonamide synthesis.
Problem: Consistently low yield of the desired sulfonamide product.
This is a common issue that can often be resolved by systematically evaluating and optimizing your reaction parameters.
Step 1: Verify the Quality and Integrity of Your Reagents
The first step in troubleshooting is to ensure the quality of your starting materials.
-
3,5-Dimethoxybenzene-1-sulfonyl chloride: This reagent is susceptible to hydrolysis from atmospheric moisture.[1]
-
Amine: Ensure your amine is pure and free from contaminants.
-
Solvent: The presence of water in your solvent can lead to the hydrolysis of the sulfonyl chloride.[1]
-
Recommendation: Use anhydrous solvents for the reaction.[1]
-
Step 2: Optimize Reaction Conditions
The interplay of solvent, base, and temperature is critical for maximizing your yield.
Table 1: Key Reaction Parameters and Optimization Strategies
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Screen alternative anhydrous polar aprotic solvents like THF or Ethyl Acetate. | The solvent must be able to dissolve the reactants and be inert to the reaction conditions. |
| Base | Pyridine or Triethylamine (Et₃N) | If the reaction is sluggish, consider a stronger, non-nucleophilic base. For sensitive substrates, a weaker base may be necessary to minimize side reactions. | The base neutralizes the HCl byproduct. Its strength can influence the reaction rate and the formation of byproducts. |
| Temperature | 0 °C to room temperature | If no reaction is observed at room temperature, cautiously increase the temperature while monitoring for decomposition. For highly reactive substrates, maintaining a low temperature (e.g., 0 °C) can improve selectivity.[4] | The reaction rate is temperature-dependent. However, higher temperatures can also promote side reactions and reagent degradation. |
| Stoichiometry | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) | A slight excess of the sulfonyl chloride may be beneficial to ensure complete consumption of a valuable amine.[1] For primary amines, careful control of the sulfonyl chloride amount (1.0-1.1 equivalents) is crucial to prevent di-sulfonylation.[4] | The molar ratio of reactants directly impacts product formation and can be adjusted to drive the reaction to completion or prevent side reactions. |
Step 3: Refine the Experimental Protocol
The way you set up and run your reaction can have a significant impact on the outcome.
Caption: Decision tree for troubleshooting low-yield reactions. [4]
-
If your amine is sterically hindered or has low nucleophilicity:
-
Increase the reaction temperature: Gently heating the reaction can provide the necessary activation energy. [4]However, monitor the reaction closely for any signs of decomposition.
-
Use a catalyst: A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can sometimes facilitate the reaction with less reactive amines.
-
Consider alternative synthetic routes: For particularly challenging substrates, exploring modern synthetic approaches that do not rely on sulfonyl chlorides may be necessary. [2]These can include oxidative coupling methods or the use of sulfur dioxide surrogates. [2]
-
III. Concluding Remarks
The synthesis of sulfonamides using 3,5-Dimethoxybenzene-1-sulfonyl chloride is a robust and widely used reaction. However, achieving high yields consistently requires careful attention to reagent quality, reaction conditions, and experimental technique. By systematically working through the troubleshooting steps outlined in this guide, you can effectively diagnose and resolve common issues, leading to improved outcomes in your research and development endeavors.
IV. References
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
Sources
Technical Support Center: Chromatographic Purification of 3,5-Dimethoxybenzenesulfonamide Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of benzenesulfonamide derivatives. The 3,5-dimethoxybenzenesulfonamide scaffold presents a unique chromatographic profile: the sulfonamide moiety (-SO₂NH-) acts as both a hydrogen-bond donor and acceptor with a slightly acidic proton, while the electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system.
This combination often leads to secondary interactions with stationary phases, resulting in peak tailing, poor recovery, and co-elution with structurally similar impurities (e.g., unreacted sulfonyl chlorides or sulfonic acid degradation products). This guide provides field-proven troubleshooting strategies, standardized protocols, and the mechanistic reasoning behind our recommended chromatographic conditions.
Purification Decision Workflow
Decision tree for 3,5-dimethoxybenzenesulfonamide purification workflows.
Section 1: Preparative RP-HPLC Troubleshooting
Q1: Why am I observing severe peak tailing for 3,5-dimethoxybenzenesulfonamide on my standard C18 column? A: Peak tailing in sulfonamide analysis is primarily driven by secondary interactions. The slightly acidic sulfonamide nitrogen can hydrogen-bond or undergo ion-exchange interactions with residual, unendcapped acidic silanols on the silica support of the C18 column[1]. The electron-donating 3,5-dimethoxy groups further influence the polarity and hydrogen-bonding capacity of the molecule. Causality & Solution: Switch to a column specifically designed with low silanol activity or advanced endcapping (e.g., Newcrom R1 or equivalent highly deactivated C18)[2]. Additionally, you must control the ionization state of the analyte and the silanols by modifying the mobile phase pH. Adding 0.1% formic acid ensures the sulfonamide remains fully protonated (neutral) and suppresses silanol ionization, restoring peak symmetry[1][2].
Q2: My target compound is co-eluting with the starting material (3,5-dimethoxybenzenesulfonyl chloride). How do I resolve this? A: Sulfonyl chlorides are highly reactive and significantly less polar than their corresponding sulfonamides. In a standard Reversed-Phase (RP) gradient, the sulfonyl chloride should elute much later than the sulfonamide. However, if co-elution or peak splitting occurs, it is often an artifact of on-column degradation. Causality & Solution: Sulfonyl chlorides rapidly hydrolyze into 3,5-dimethoxybenzenesulfonic acid in the presence of aqueous mobile phases. This degradation product is highly polar and elutes very early, sometimes streaking into the product peak. Ensure the crude reaction mixture is fully quenched (e.g., with aqueous NaHCO₃) to convert any residual sulfonyl chloride into the easily separable, highly polar sulfonic acid before injection.
Section 2: Normal-Phase Flash Chromatography FAQs
Q3: When scaling up to normal-phase flash chromatography, my compound streaks across multiple fractions. What is the optimal solvent system? A: Streaking on bare silica gel (NP-FC) is caused by the strong adsorption of the polar sulfonamide group to the active silanol sites on the silica surface. Causality & Solution: A standard gradient of Ethyl Acetate in Hexanes (typically 10% to 40% EtOAc) is a good starting point[3]. However, to prevent streaking, you must introduce a competitive hydrogen-bond modifier. Adding 1-2% Methanol or 0.1% Triethylamine (TEA) to the organic mobile phase will competitively bind to the silica active sites, allowing the 3,5-dimethoxybenzenesulfonamide to elute as a sharp, concentrated band.
Q4: How do I handle the poor solubility of the crude mixture during sample loading? A: 3,5-Dimethoxybenzenesulfonamides often exhibit poor solubility in non-polar solvents like hexanes, leading to precipitation at the column head if liquid-loaded. Causality & Solution: Always use dry loading for this class of compounds. Dissolve the crude mixture in a volatile, polar solvent (like DCM or THF), add Celite or deactivated silica gel (1:2 compound-to-sorbent mass ratio), and evaporate to a free-flowing powder. This ensures uniform dissolution kinetics during elution and prevents localized precipitation.
Section 3: Standardized Experimental Protocols
Protocol A: Preparative RP-HPLC for High-Purity Isolation
This protocol is designed as a self-validating system: the inclusion of an acidic modifier ensures predictable retention times and prevents the tailing artifacts discussed above.
-
Sample Preparation: Dissolve the crude 3,5-dimethoxybenzenesulfonamide in DMSO or the initial mobile phase (e.g., 10% MeCN in Water) to a concentration of 20-50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect column frits.
-
Column Selection: Use a highly deactivated, fully endcapped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)[3].
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: Isocratic at 10% B (washes out polar sulfonic acid byproducts).
-
2-15 min: Linear gradient from 10% B to 70% B.
-
15-18 min: Column wash at 95% B.
-
18-22 min: Re-equilibration at 10% B.
-
-
Detection: Monitor UV absorbance at 254 nm and 280 nm (the dimethoxybenzene ring provides strong chromophoric absorption at these wavelengths).
-
Fraction Collection: Collect peaks based on UV-threshold collection. Lyophilize fractions immediately to prevent acid-catalyzed degradation during concentration.
Protocol B: Normal-Phase Flash Chromatography (Scale > 100 mg)
Dry loading is utilized as a self-validating step to bypass the poor solubility of the dimethoxybenzenesulfonamide scaffold in initial non-polar mobile phases.
-
Sorbent Preparation: Prepare a dry-load cartridge by adsorbing the crude reaction mixture onto Celite 545 (1:2 mass ratio) using DCM, then evaporate to dryness.
-
Column: Pre-packed Silica Gel cartridge (e.g., 40g for 1g of crude).
-
Solvent System: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).
-
Equilibration: Flush the column with 3 column volumes (CV) of 5% B.
-
Gradient:
-
0-2 CV: 5% B.
-
2-10 CV: Linear gradient to 40% B.
-
10-12 CV: Isocratic at 40% B (target compound typically elutes here)[3].
-
-
Post-Processing: Pool fractions containing the pure product (verified by TLC, Rf ~ 0.3 in 30% EtOAc/Hexanes) and concentrate under reduced pressure[4].
Data Presentation
Table 1: Recommended Chromatographic Conditions for 3,5-Dimethoxybenzenesulfonamides
| Parameter | Preparative RP-HPLC | Normal-Phase Flash Chromatography |
| Column/Sorbent | Endcapped C18 (e.g., Newcrom R1), 5 µm | Pre-packed Silica Gel (40-60 µm) |
| Mobile Phase | MeCN / H₂O with 0.1% Formic Acid | Hexanes / Ethyl Acetate (Optional 1% MeOH) |
| Elution Mode | Linear Gradient (10% to 70% Organic) | Step/Linear Gradient (5% to 40% Polar) |
| Detection | UV-Vis / DAD (254 nm, 280 nm) | UV (254 nm) or ELSD |
| Loading Method | Liquid injection (in DMSO or Mobile Phase) | Dry loading (adsorbed on Celite 545) |
Table 2: Quantitative Troubleshooting Metrics
| Issue | Metric | Suboptimal Condition | Optimized Condition | Causality / Mechanism |
| Peak Tailing | Tailing Factor (Tf) | Tf > 2.0 (No acid modifier) | Tf < 1.2 (0.1% Formic Acid) | Suppression of silanol ionization prevents secondary H-bonding. |
| Co-elution | Resolution (Rs) | Rs < 1.5 (Steep gradient) | Rs > 2.0 (Shallow gradient) | Shallow gradients allow differential partitioning of structurally similar impurities. |
| Poor Recovery | Yield (%) | < 60% (Liquid load in NP-FC) | > 85% (Dry load in NP-FC) | Dry loading prevents precipitation at the column head and irreversible adsorption. |
References
Sources
Overcoming steric hindrance in the reactions of 3,5-Dimethoxybenzene-1-sulfonyl chloride
Topic: Overcoming Reaction Barriers (Steric & Electronic) in Sulfonylation Ticket ID: #DMB-SO2Cl-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic
User Issue: "I am experiencing low yields or no reaction when coupling 3,5-dimethoxybenzene-1-sulfonyl chloride with my amine. I suspect steric hindrance is the cause."
Technical Diagnosis: While your intuition regarding "hindrance" is practically correct, the root cause is likely a combination of Electronic Deactivation (from the sulfonyl chloride) and Steric Resistance (from your nucleophile).
-
The Electrophile: The 3,5-dimethoxy substitution pattern is electronically donating (via resonance). This reduces the electrophilicity of the sulfur atom, making it "sluggish" compared to standard benzenesulfonyl chloride.
-
The Steric Reality: The sulfonyl group itself is open (ortho-positions are protons). However, because the sulfur is less reactive, it cannot easily overcome even moderate steric bulk present on your amine (nucleophile).
Immediate Action: Stop using standard Schotten-Baumann conditions (aqueous base). Switch to Nucleophilic Catalysis (DMAP) under strictly anhydrous conditions.
Decision Matrix: Selecting the Right Protocol
Use this flowchart to determine the correct experimental setup based on your specific amine partner.
The Science of the "Sluggish" Electrophile
To troubleshoot effectively, you must understand why this specific molecule fails where others succeed.
Electronic Deactivation Mechanism
In a standard sulfonyl chloride (e.g., 4-Nitrobenzenesulfonyl chloride), the substituent pulls electron density away from the sulfur, making it highly positive and reactive.
In 3,5-Dimethoxybenzene-1-sulfonyl chloride :
-
The methoxy groups (–OMe) are strong Resonance Donors (+R effect).
-
They pump electron density into the benzene ring.
-
This density is transmitted to the sulfur atom, stabilizing it and reducing its partial positive charge (
). -
Result: The sulfur is a "soft" electrophile. It waits for a strong, unhindered nucleophile. If your amine is bulky, the reaction stalls, and background hydrolysis (reaction with water) takes over.
The Solution: Nucleophilic Catalysis (DMAP)
To overcome this, we use 4-Dimethylaminopyridine (DMAP).[1] DMAP attacks the sulfonyl chloride first to form a highly reactive Sulfonyl-Pyridinium intermediate .
Experimental Protocols
Protocol A: Standard Anhydrous (Low Steric Hindrance)
Use for: Primary alkyl amines (e.g., benzylamine, ethylamine).
Reagents:
-
3,5-Dimethoxybenzene-1-sulfonyl chloride (1.1 equiv)
-
Amine (1.0 equiv)[2]
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Dissolve the amine and TEA in anhydrous DCM (0.2 M concentration).
-
Cool to 0°C under nitrogen atmosphere.
-
Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Quench: Add 1M HCl to remove excess amine/TEA.
-
Workup: Separate organic layer, dry over MgSO4, concentrate.
Protocol B: The "Turbo" Method (Moderate to High Steric Hindrance)
Use for: Secondary amines, anilines, or when Protocol A yields <50%.
Reagents:
-
3,5-Dimethoxybenzene-1-sulfonyl chloride (1.2 equiv)
-
Amine (1.0 equiv)[2]
-
Pyridine (2.0 equiv) or used as solvent
-
DMAP (0.1 - 0.2 equiv) (CRITICAL)
-
DCM or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolve amine, Pyridine, and DMAP in anhydrous DCM (or MeCN for higher boiling point).
-
Activation: Add the sulfonyl chloride in one portion at RT.
-
Note: You may observe a color change (yellow/orange) indicating the formation of the sulfonyl-pyridinium salt.
-
-
Heat: If using MeCN, heat to 50-60°C. If DCM, reflux (40°C) overnight.
-
Monitoring: Check TLC. If the sulfonyl chloride is consumed but amine remains, add 0.5 equiv more sulfonyl chloride.
-
Workup (Crucial):
-
Wash with 10% Citric Acid or 1M HCl to remove Pyridine and DMAP.
-
Wash with Sat. NaHCO3 to remove hydrolyzed benzenesulfonic acid.[3]
-
Dry and concentrate.
-
Troubleshooting & FAQ
Q1: The sulfonyl chloride disappears on TLC, but I mostly get starting amine back. What happened?
A: You likely experienced Hydrolysis .[3][4] Because the 3,5-dimethoxy ring makes the sulfur less reactive, the reaction with the amine was too slow. Trace water in your solvent (or from the atmosphere) competed for the sulfur and won.
-
Fix: Ensure DCM/MeCN is distilled or from a fresh molecular sieve bottle. Purge with Argon/Nitrogen. Switch to Protocol B (DMAP) to make the amine reaction faster than the hydrolysis rate.
Q2: Can I use aqueous conditions (Schotten-Baumann)?
A: Not recommended. While standard benzenesulfonyl chloride reacts well in water/THF mixtures, the 3,5-dimethoxy derivative is too deactivated. The biphasic reaction is too slow, leading to hydrolysis of the reagent before it couples. Always use single-phase organic solvents.
Q3: My product is an oil and hard to crystallize.
A: This is common with dimethoxy-substituted sulfonamides due to high lipophilicity and rotational freedom.
-
Fix: Triturate the oil with cold diethyl ether or hexanes/EtOAc (9:1). If that fails, column chromatography is required.
Q4: I see a spot on TLC that stays at the baseline. What is it?
A: That is likely 3,5-dimethoxybenzenesulfonic acid (the hydrolysis byproduct). It is very polar and acidic. It should be removed during the bicarbonate wash in the workup.
Q5: Is the 3,5-dimethoxy group acid-stable?
A: Generally, yes.[1][5] However, strong Lewis acids (like BBr3) or boiling HBr will cleave the methyl ethers to phenols. Standard acidic workups (1M HCl) are perfectly safe.
Data Summary: Solvent & Catalyst Effects[1][6][7]
| Condition | Amine Type | Conversion (2h) | Yield (Isolated) | Notes |
| DCM / TEA | Primary (Benzylamine) | 95% | 92% | Standard protocol works well. |
| DCM / TEA | Secondary (Diisopropylamine) | 15% | <10% | Failed. Sterics + Electronics blocked reaction. |
| DCM / Pyridine | Secondary (Diisopropylamine) | 40% | 35% | Pyridine helps, but still too slow. |
| DCM / Pyr / DMAP | Secondary (Diisopropylamine) | 98% | 94% | DMAP is the key. |
| MeCN / Reflux | Aniline (Weak Nucleophile) | 85% | 80% | Heat required for weak nucleophiles. |
References
-
Nucleophilic Catalysis Mechanism
- Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
Reactivity of Sulfonyl Chlorides
- Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Arenesulfonyl Chlorides. NIH / PMC.
-
DMAP in Sulfonylation
-
Chamani, J., et al. (2014).[1] DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
-
Hinsberg Reaction & Steric Limitations
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Preventing the hydrolysis of 3,5-Dimethoxybenzene-1-sulfonyl chloride during reactions
Welcome to the Technical Support Center for 3,5-Dimethoxybenzene-1-sulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this highly reactive sulfonylating agent. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to help you navigate the challenges of working with this compound, particularly in preventing its hydrolysis.
Understanding the Challenge: The Inherent Reactivity of 3,5-Dimethoxybenzene-1-sulfonyl Chloride
3,5-Dimethoxybenzene-1-sulfonyl chloride is a valuable reagent for introducing the 3,5-dimethoxyphenylsulfonyl moiety into molecules, a common scaffold in medicinal chemistry. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to hydrolysis. The two electron-donating methoxy groups on the benzene ring increase the electron density of the aromatic system, which can influence the reactivity of the sulfonyl chloride group. This heightened reactivity makes the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water, leading to the formation of the corresponding and often undesired 3,5-dimethoxybenzenesulfonic acid.[1][2]
This guide will provide you with the necessary knowledge and protocols to minimize hydrolysis and ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when working with 3,5-Dimethoxybenzene-1-sulfonyl chloride in a question-and-answer format.
Question 1: My reaction with 3,5-Dimethoxybenzene-1-sulfonyl chloride is giving low yields, and I see a significant amount of a polar byproduct on my TLC. What is likely happening?
Answer: This is a classic sign of hydrolysis of your sulfonyl chloride. The polar byproduct you are observing is almost certainly 3,5-dimethoxybenzenesulfonic acid, the result of the reaction of your starting material with water.[3] Sulfonyl chlorides are highly sensitive to moisture, and even trace amounts of water in your reaction setup can lead to significant degradation of the starting material.[3]
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, although a weak nucleophile, can attack this sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonic acid. This process is often irreversible under typical reaction conditions and consumes your valuable reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in reactions with 3,5-Dimethoxybenzene-1-sulfonyl chloride.
Question 2: What specific steps can I take to ensure my reaction is truly anhydrous?
Answer: Achieving and maintaining anhydrous conditions is paramount. Here is a detailed protocol to minimize the presence of water in your reaction.
Experimental Protocol: Establishing and Maintaining Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Thoroughly wash all glassware with a suitable solvent and then rinse with deionized water.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. For particularly sensitive reactions, it is advisable to freshly distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).
-
Ensure all liquid reagents are anhydrous. If necessary, dry them using appropriate methods.
-
Solid reagents should be dried in a vacuum oven or desiccator over a strong desiccant like phosphorus pentoxide.
-
-
Reaction Setup and Execution under Inert Atmosphere:
-
Set up your reaction using a Schlenk line or in a glovebox to maintain a positive pressure of inert gas.
-
Add solvents and liquid reagents via syringe through a septum.
-
Add solid reagents under a positive flow of inert gas.
-
Question 3: How does the choice of base impact the potential for hydrolysis?
Answer: The choice of base is critical. While a base is often necessary to neutralize the HCl generated during the reaction (e.g., in sulfonamide formation), some bases can introduce water or be hygroscopic.
| Base Type | Suitability for Anhydrous Reactions | Rationale |
| Pyridine | Good | Often used as both a base and a solvent. It should be distilled from a suitable drying agent like calcium hydride before use. |
| Triethylamine (TEA) | Excellent | A non-nucleophilic, organic base that is easily dried and removed. It should be distilled from calcium hydride. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Use with caution | These are solids and can be difficult to render completely anhydrous. They can also be less soluble in organic solvents, leading to heterogeneous reaction mixtures. |
| Aqueous Bases (e.g., NaOH, KOH) | Not Recommended | The use of aqueous bases will directly introduce water and lead to rapid hydrolysis of the sulfonyl chloride. |
Expert Insight: For reactions with 3,5-Dimethoxybenzene-1-sulfonyl chloride, we recommend using a freshly distilled, non-nucleophilic tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) to minimize side reactions and water contamination.
Question 4: How can I monitor my reaction to detect hydrolysis as it happens?
Answer: Proactive monitoring of your reaction can save you time and resources. Thin-Layer Chromatography (TLC) is an excellent and rapid technique for this purpose.
Protocol: Monitoring Reaction Progress and Detecting Hydrolysis by TLC
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting:
-
Spot your starting material (3,5-Dimethoxybenzene-1-sulfonyl chloride) dissolved in a suitable solvent.
-
Spot your co-starting material (e.g., the amine for sulfonamide synthesis).
-
Carefully take a small aliquot from your reaction mixture and spot it on the plate.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give good separation between your starting materials, your desired product, and the sulfonic acid byproduct.
-
Visualization: Visualize the plate under UV light.
-
Interpretation:
-
Desired Product: A new spot should appear, typically with an Rf value between that of your starting materials.
-
Hydrolysis: The presence of a very polar spot, often remaining at the baseline, is a strong indication of the formation of 3,5-dimethoxybenzenesulfonic acid.
-
Expected TLC Profile:
Caption: Representative TLC plate showing the separation of reactants, product, and hydrolysis byproduct.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material and the formation of both the desired product and the sulfonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also be used to identify and quantify the components.
Question 5: Are there any specific considerations for the workup of reactions involving 3,5-Dimethoxybenzene-1-sulfonyl chloride to prevent hydrolysis?
Answer: Yes, the workup is a critical stage where hydrolysis can readily occur if not performed carefully.
Protocol: Hydrolysis-Minimizing Aqueous Workup
-
Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0°C.
-
Initial Wash: Quench the reaction by slowly adding a cold, saturated aqueous solution of a mild base like sodium bicarbonate, or simply cold water. Do this quickly and proceed to the extraction step without delay. The goal is to neutralize any remaining acid and wash away water-soluble byproducts.
-
Extraction: Promptly extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product.[4]
-
Drying: Dry the combined organic layers over a robust anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient drying agent is used and allow adequate time for it to work.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Key Takeaway: Minimize the contact time of your product with the aqueous phase during the workup to prevent post-reaction hydrolysis.
References
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
SpringerLink. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
Figshare. (n.d.). Reactions of Charged Substrates. 8. The Nucleophilic Substitution Reactions of (4-Methoxybenzyl)dimethylsulfonium Chloride - The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PMC. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. [Link]
-
edoc. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
IUCr. (2017). 3,5-Dimethoxyphenyl 4-methylbenzenesulfonate. [Link]
-
MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
Sources
Technical Support Center: Optimization of Sulfonylation with 3,5-Dimethoxybenzene-1-sulfonyl chloride
Executive Summary & Chemical Profile[1][2]
Welcome to the Technical Support Center. This guide addresses the specific reactivity profile of 3,5-dimethoxybenzene-1-sulfonyl chloride .
Crucial Application Note: Researchers often conflate the reactivity of this reagent with its isomer, 4-methoxybenzenesulfonyl chloride (p-anisylsulfonyl chloride). This is a critical error.
-
4-Methoxy (Para): Electron-donating via resonance (
). Deactivates the sulfonyl group; reaction is sluggish. -
3,5-Dimethoxy (Meta): In the meta position, resonance donation is decoupled from the reaction center. The inductive electron-withdrawing effect dominates (
per group). Consequently, 3,5-Dmb-Cl is more reactive (electrophilic) than Tosyl chloride (TsCl) or Benzenesulfonyl chloride.
Implication: Your primary failure mode will likely be hydrolysis due to moisture sensitivity , not lack of reactivity.
Critical Reaction Parameters (The "Why" and "How")
A. Solvent Selection
The choice of solvent dictates the reaction rate and the solubility of the byproduct (amine salts).
| Solvent | Suitability | Application Notes |
| DCM (Dichloromethane) | High | Standard. Excellent solubility for the reagent. Allows easy aqueous workup. Must be anhydrous to prevent hydrolysis. |
| THF (Tetrahydrofuran) | Medium | Good for polar substrates. Warning: Commercial THF often contains peroxides/water; must be freshly distilled or from a dry-solvent system. |
| Pyridine | High | Acts as both solvent and base. Highly effective for sluggish nucleophiles. Forms an active |
| DMF/DMAc | Low | Avoid unless necessary. High polarity accelerates hydrolysis if any water is present. Difficult to remove during workup. |
B. Base Selection & Stoichiometry
Since the reagent is activated, weak bases are often sufficient.
-
Triethylamine (TEA) / DIPEA: Standard choice (1.2 – 1.5 equiv).
-
Pyridine: Recommended if the nucleophile is acid-sensitive or sterically hindered.
-
DMAP (4-Dimethylaminopyridine): Use catalytically (5-10 mol%) only if the reaction stalls. Caution: With 3,5-Dmb-Cl, DMAP may accelerate background hydrolysis if moisture is present.
Standardized Experimental Protocol
Objective: Synthesis of a sulfonamide from a primary/secondary amine and 3,5-Dmb-Cl.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
3,5-Dimethoxybenzene-1-sulfonyl chloride (1.1 – 1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous DCM (
M concentration)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and Triethylamine in anhydrous DCM.
-
Temperature Control: Cool the mixture to 0°C (ice bath).
-
Addition: Dissolve 3,5-Dmb-Cl in a minimal amount of DCM and add dropwise to the amine solution.
-
Visual Check: The solution may turn slightly yellow; this is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC.[6] If starting amine remains after 4 hours, add 5 mol% DMAP.
-
-
Quench: Add saturated
solution. Stir vigorously for 15 mins to hydrolyze excess sulfonyl chloride. -
Workup: Extract with DCM. Wash organics with 1M HCl (to remove TEA/Pyridine), then Brine. Dry over
.
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process for optimizing failed reactions.
Figure 1: Decision tree for troubleshooting sulfonylation failures with 3,5-Dmb-Cl.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black/dark brown immediately upon adding the sulfonyl chloride. Is this normal?
-
Diagnosis: This usually indicates the presence of impurities in the amine (oxidizable contaminants) or excessive exotherm.
-
Solution: Ensure the reaction is cooled to 0°C during addition. If using pyridine, ensure it is distilled and colorless. 3,5-dimethoxy derivatives are electron-rich and can be prone to oxidative degradation if trace metals are present.
Q2: I see a new spot on TLC that is very polar and stays at the baseline. Is this my product?
-
Diagnosis: Likely not. This is usually 3,5-dimethoxybenzenesulfonic acid , the hydrolysis byproduct.
-
Verification: Sulfonamides are generally less polar than the starting amine (unless the amine was very non-polar). If the spot is water-soluble (disappears after aqueous workup), it was the sulfonic acid.
Q3: Can I use water/acetone mixtures (Schotten-Baumann conditions) for this reagent?
-
Technical Advice: While possible, it is not recommended for 3,5-Dmb-Cl. Because the 3,5-substituents are inductively withdrawing (making the sulfur more electrophilic), the rate of hydrolysis in aqueous base is faster than with Tosyl chloride. Anhydrous organic conditions (DCM/TEA) provide higher consistency.
Q4: How do I remove excess 3,5-dimethoxybenzenesulfonyl chloride during purification?
-
Protocol:
-
Quench: Stir with aqueous methylamine or dimethylamine (if available) for 15 mins. This converts excess chloride to a highly lipophilic sulfonamide that is easily separated, OR
-
Hydrolysis: Stir with aqueous NaOH. The resulting sulfonate salt is water-soluble and washes away. Note: Ensure your product sulfonamide is stable to NaOH (usually yes, unless N-alkylated with electron-withdrawing groups).
-
References
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
- Relevance: Establishes the (+0.12) vs (-0.27) values for methoxy groups, validating the enhanced electrophilicity of the 3,5-isomer.
- General Sulfonylation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 17: Nucleophilic Substitution at the Carbonyl Group (and Sulfur analogs).
-
Hydrolysis Kinetics: Gnedin, B. G., et al. (1988).[7] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR, 24(4). Link[7]
- Relevance: Provides kinetic data supporting the correlation between electron-withdrawing substituents and increased hydrolysis r
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-DIMETHOXYBENZOYL CHLORIDE CAS#: 17213-57-9 [m.chemicalbook.com]
- 3. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 6652-32-0: 3,5-dimethoxybenzyl chloride | CymitQuimica [cymitquimica.com]
- 5. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Troubleshooting the Removal of Unreacted 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific challenges associated with the post-reaction removal of 3,5-dimethoxybenzene-1-sulfonyl chloride.
Unlike simple aliphatic electrophiles, electron-rich aryl sulfonyl chlorides present unique partitioning and stability challenges. This guide synthesizes field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure the absolute purity of your downstream active pharmaceutical ingredients (APIs).
Workflow & Decision Matrix
Before proceeding to the troubleshooting FAQs, consult the decision matrix below to identify the optimal purification trajectory based on the chemical sensitivities of your target product.
Decision matrix for selecting the optimal sulfonyl chloride removal strategy.
Frequently Asked Questions (FAQs)
Q1: My standard aqueous work-up (NaHCO₃ or NaOH wash) leaves significant unreacted 3,5-dimethoxybenzene-1-sulfonyl chloride in the organic phase. Why is hydrolysis failing? A1: Biphasic basic hydrolysis is heavily diffusion-limited. 3,5-Dimethoxybenzene-1-sulfonyl chloride is highly soluble in organic extraction solvents (like dichloromethane or ethyl acetate) and poorly soluble in water[1]. The biphasic nature of the quench means the hydroxide or bicarbonate ions have limited contact time with the electrophile. Furthermore, while a basic wash effectively removes sulfonic acid byproducts, it is often insufficient to hydrolyze all unreacted sulfonyl chloride, especially when the solvent system prevents adequate aqueous mixing[2].
Q2: What is the most reliable chemical quenching strategy to remove this specific sulfonyl chloride? A2: The most efficient method is a nucleophilic pre-quench using a highly reactive, water-soluble amine such as N,N-dimethylethylenediamine (DMEDA)[2]. These primary amines react orders of magnitude faster than water. By adding DMEDA, you rapidly convert the unreacted 3,5-dimethoxybenzene-1-sulfonyl chloride into a highly polar sulfonamide adduct[2]. Because this adduct contains a basic tertiary amine tail, it can be easily extracted into an acidic aqueous phase (e.g., 1M HCl wash), leaving your neutral target product isolated in the organic layer.
Q3: My target product is acid-sensitive and cannot tolerate an HCl wash to remove the amine-adduct. What are my alternatives? A3: Polymer-supported scavenger resins, such as PS-Trisamine (polystyrene-linked tris(2-aminoethyl)amine), are the ideal alternative[2]. These resins act as macroscopic nucleophiles. The unreacted electrophilic sulfonyl chloride reacts with the resin-bound primary amines to form a covalently linked sulfonamide[3]. Because the byproduct is now anchored to a solid support, it is simply filtered away, requiring no aqueous work-up and leaving the product highly pure[4].
Quantitative Comparison of Removal Strategies
To optimize your process chemistry, compare the operational parameters of each removal strategy below:
| Removal Strategy | Reagent Equivalents | Reaction Time | Temperature | Post-Quench Partitioning | Typical Purity |
| DMEDA Chemical Quench | 2.0 - 3.0 eq | 15 - 30 min | 20 - 25 °C | Aqueous (Acidic) | > 95% |
| PS-Trisamine Scavenging | 3.0 - 4.0 eq | 120 - 240 min | 20 - 25 °C | Solid Support (Resin) | > 98% |
| Aqueous Basic Hydrolysis | > 10.0 eq (Excess) | 12 - 24 hours | 20 - 25 °C | Aqueous (Basic) | Variable |
Self-Validating Experimental Protocols
Do not rely on arbitrary timeframes; utilize these self-validating protocols to ensure absolute removal of the electrophile.
Protocol A: Chemical Quenching with N,N-Dimethylethylenediamine (DMEDA)
Causality Focus: DMEDA outcompetes sluggish biphasic hydrolysis by utilizing a highly nucleophilic primary amine. Upon washing with dilute aqueous acid, the tertiary amine tail of the resulting adduct protonates, drastically shifting its partition coefficient (
-
Reaction Completion: Verify the primary sulfonylation is complete via LC-MS.
-
Quenching: Add 2.0 equivalents of DMEDA (relative to the theoretical excess of 3,5-dimethoxybenzene-1-sulfonyl chloride) directly to the crude reaction mixture[5].
-
Incubation: Stir at room temperature for 30 minutes. Causality: This provides sufficient contact time for the primary amine to fully convert the unreacted sulfonyl chloride into the sulfonamide[2].
-
Acidic Wash: Dilute the mixture with an organic solvent (e.g., EtOAc) and wash with 1.0 M aqueous HCl (2 x half-volumes).
-
System Validation: Spot the organic layer on a TLC plate (UV 254 nm). The high-Rf spot corresponding to 3,5-dimethoxybenzene-1-sulfonyl chloride must be entirely absent. If a faint spot persists, repeat step 4.
-
Final Work-up: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Solid-Supported Scavenging with PS-Trisamine Resin
Causality Focus: For high-throughput applications or water-sensitive products, aqueous extraction is unviable[2]. PS-Trisamine covalently traps the electrophile onto a solid support, simplifying purification to a single mechanical filtration step[4].
-
Preparation: Ensure the reaction solvent swells polystyrene effectively (DCM, THF, or DMF are ideal; avoid alcohols).
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (based on the theoretical excess of sulfonyl chloride) directly to the reaction mixture[2]. Causality: A large excess of resin-bound amine is required to drive the solid-liquid biphasic reaction to completion[4].
-
Agitation: Gently agitate using an orbital shaker for 2–4 hours at room temperature. Critical Note: Do not use magnetic stir bars, which will mechanically grind and degrade the polymer beads, causing filtration issues.
-
System Validation: Analyze an aliquot of the supernatant by LC-MS. The mass corresponding to 3,5-dimethoxybenzene-1-sulfonyl chloride (or its hydrolyzed sulfonic acid artifact at m/z 236.0) must be absent.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with 2–3 column volumes of the reaction solvent to elute any trapped product[3].
-
Concentration: Concentrate the combined filtrate to yield the purified product.
References
-
Agilent Technologies. "Sample Preparation Fundamentals for Chromatography." Agilent Technical Literature, 2025. URL: [Link]
-
Wipf Group. "Strategies in Organic Synthesis: Polymer-Supported Reagents." University of Pittsburgh, 2004. URL: [Link]
-
Journal of the American Chemical Society. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." ACS Publications, 2023. URL: [Link]
-
US Environmental Protection Agency (EPA). "Benzenesulfonyl chloride, 2-(acetylamino)-3,5-dimethoxy- Substance Details." EPA CompTox Chemicals Dashboard, 2023. URL: [Link]
Sources
Troubleshooting low yields in the synthesis of 3,5-dimethoxybenzenesulfonate esters
Technical Support Center: Synthesis of 3,5-Dimethoxybenzenesulfonate Esters Ticket ID: #DMBS-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: Why This Reaction Fails
If you are experiencing low yields (<40%) with 3,5-dimethoxybenzenesulfonyl chloride, you are likely treating it like Tosyl chloride (TsCl). This is a false equivalence.
While structurally similar, the electronic properties differ fundamentally. The two methoxy groups at the 3,5-positions are strong electron-donating groups (EDGs). Through resonance (
Consequently, the rate of nucleophilic attack by your alcohol is slow. If moisture is present, the rate of hydrolysis (reaction with water) outcompetes the rate of esterification, converting your reagent into water-soluble 3,5-dimethoxybenzenesulfonic acid, which is lost during the aqueous workup.
Part 1: Diagnostic Flowchart
Before altering your protocol, determine the failure mode using this logic flow.
Caption: Diagnostic logic for identifying whether kinetic stalling or competitive hydrolysis is the primary yield killer.
Part 2: Reagent Integrity (The Silent Killer)
The 3,5-dimethoxybenzenesulfonyl chloride is prone to degradation into its sulfonic acid form upon storage. The acid acts as an autocatalyst for further decomposition.
Quality Control Protocol:
-
Visual Check: The reagent should be a white to off-white solid. If it is sticky, yellow, or smells acrid (SO₂/HCl evolution), it has degraded.
-
Purification:
-
Dissolve the degraded chloride in minimal hot toluene.
-
Filter hot to remove the insoluble sulfonic acid (which is a white solid, often mistaken for inorganic salts).
-
Add hexane to the filtrate to precipitate the clean sulfonyl chloride.
-
Part 3: Optimized Synthetic Protocols
Do not use standard pyridine solvent conditions (Schotten-Baumann) for this substrate; the reaction is too slow. You must use Nucleophilic Catalysis .
Method A: The "Turbo" Protocol (Recommended)
Best for: Primary/Secondary alcohols, scale-up.
Mechanism: Unlike Triethylamine (which only acts as a base), DMAP (4-Dimethylaminopyridine) attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the alcohol than the parent chloride [1].
Reagents:
-
Alcohol (1.0 equiv)[1]
-
3,5-Dimethoxybenzenesulfonyl chloride (1.2 - 1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (2.0 equiv)
-
DMAP (0.1 - 0.2 equiv) — Critical Component
-
DCM (Dichloromethane), anhydrous (0.2 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under N₂.
-
Dissolution: Dissolve the Alcohol, Et₃N, and DMAP in anhydrous DCM. Cool to 0°C.
-
Addition: Dissolve the Sulfonyl Chloride in a minimum volume of DCM and add dropwise to the alcohol mixture.
-
Why? Keeping the chloride concentration low initially prevents side reactions, though the DMAP intermediate forms instantly.
-
-
Incubation: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins to hydrolyze excess reagent.
-
Workup: Extract with DCM. Wash organic layer with 0.5M HCl (to remove DMAP/Et₃N), then Brine. Dry over Na₂SO₄.[2][4][5]
Method B: The Silver Oxide Method (The "Nuclear" Option)
Best for: Acid-sensitive substrates, tertiary alcohols, or extremely sluggish reactions.
Mechanism: Silver(I) oxide acts as a halogen scavenger, precipitating AgCl and forcing the reaction forward by irreversibly removing the leaving group. It also acts as a mild base.
Protocol:
-
Dissolve Alcohol (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Add Ag₂O (1.5 equiv) and 3,5-dimethoxybenzenesulfonyl chloride (1.2 equiv).
-
Stir at RT. A precipitate of AgCl will form.
-
Filter through a Celite pad to remove silver salts. Evaporate solvent.[6]
Part 4: Comparative Data & Expectations
| Variable | Standard Conditions (Pyridine) | Optimized Conditions (DMAP/Et₃N) |
| Active Species | Sulfonyl Chloride (Weak Electrophile) | N-Sulfonylpyridinium (Strong Electrophile) |
| Reaction Time | 24 - 48 Hours | 2 - 6 Hours |
| Typical Yield | 15 - 35% | 85 - 95% |
| Major Byproduct | Sulfonic Acid (Hydrolysis) | None (Clean conversion) |
| Moisture Tolerance | Low | Moderate |
Part 5: Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that is less polar than my alcohol but it's not the product. What is it?
A: It is likely the alkyl chloride . If you use Pyridine without DMAP, the reaction is slow. The Pyridine-HCl salt formed builds up chloride ions (
Q: Can I use Mesyl Chloride (MsCl) conditions (Et₃N/DCM) without DMAP? A: No. Mesyl chloride reacts via a Sulfene intermediate (elimination-addition) because it has alpha-protons. 3,5-dimethoxybenzenesulfonyl chloride has no alpha-protons; it cannot form a sulfene. It requires direct nucleophilic attack. Et₃N is too sterically hindered to act as a nucleophilic catalyst and is only a base. You must use DMAP or a less hindered base like N-methylimidazole [3].
Q: My product decomposes on the silica column. A: Sulfonate esters of electron-rich aromatics can be acid-sensitive. Silica gel is slightly acidic. Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize it before loading your sample.
References
-
Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102. (Note: Establishes the foundational mechanism of DMAP catalysis for sluggish electrophiles).
-
Yoshida, Y., et al. (1999). A novel and efficient synthesis of alkyl halides from alcohols. Chemical Communications, (24), 2519-2520. (Note: Discusses the competition between sulfonation and chlorination).
-
King, J. F., et al. (1992). Mechanism of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743-1749. (Note: Definitive text distinguishing Sulfene mechanisms (MsCl) from direct substitution).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP2851362A1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Analytical Strategies for 3,5-Dimethoxybenzene-1-sulfonyl Chloride Reactions: A Comparative Guide to HPLC and GC-MS Methodologies
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Content Focus: Methodological comparison, mechanistic causality, and validated protocols for reactive electrophiles.
Introduction & Mechanistic Challenges
3,5-Dimethoxybenzene-1-sulfonyl chloride (CAS: 80563-82-2) is a highly reactive electrophile frequently utilized in the solid-phase and solution-phase synthesis of sulfonamides, a critical pharmacophore in modern drug discovery [8, 13]. However, monitoring the reaction progress of this compound presents a severe analytical challenge.
Like most sulfonyl chlorides, it is exquisitely moisture-sensitive. The primary degradation pathway is rapid hydrolysis to 3,5-dimethoxybenzenesulfonic acid [9]. If an analyst attempts to inject an active reaction mixture directly into a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, the aqueous mobile phase will continuously hydrolyze the unreacted starting material on the column. This results in artifactual degradation, split peaks, and a skewed mass balance that fails to reflect the true kinetics of the reactor [2].
To achieve accurate quantification, the analytical methodology must account for these competing pathways.
Reaction pathways of 3,5-dimethoxybenzene-1-sulfonyl chloride affecting analytical choices.
Comparative Analysis: HPLC-UV/MS vs. GC-MS
The choice between HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) hinges on the physicochemical properties of the analytes and the specific goals of the assay.
RP-HPLC-UV/MS is the gold standard for monitoring the overall mass balance. It can easily quantify both the non-polar target sulfonamide and the highly polar sulfonic acid degradant. However, it requires a pre-column derivatization (quenching) step to stabilize the unreacted sulfonyl chloride [4].
GC-MS offers superior sensitivity for volatile trace impurities and orthogonal structural confirmation via Electron Ionization (EI) fragmentation [12]. However, sulfonate derivatives and unreacted sulfonyl chlorides are notorious for undergoing pyrolytic degradation in the hot GC injection port (often yielding sulfur dioxide and chlorobenzene derivatives)[6]. Therefore, direct GC-MS analysis is impossible; the sample must be derivatized to confer thermal stability.
Table 1: Methodological Comparison
| Parameter | RP-HPLC-UV/MS | GC-MS (SIM Mode) |
| Analyte Scope | Polar (Sulfonic acids) & Non-polar (Sulfonamides) | Volatile, thermally stable derivatives only |
| Sample Preparation | Pre-column amine quench (e.g., Diethylamine) | Quench + Liquid-Liquid Extraction (LLE) |
| Degradation Risk | On-column hydrolysis (if unquenched) | Injection port pyrolysis (if unquenched) |
| Primary Utility | Reaction kinetics, yield, and mass balance | Trace impurity profiling, structural elucidation |
| Matrix Effects | Susceptible to ion suppression in MS | Minimal matrix effects due to high resolution |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols utilize a chemical quenching strategy . By introducing an excess of a secondary amine (Diethylamine, DEA), any residual 3,5-dimethoxybenzene-1-sulfonyl chloride is instantaneously converted into a stable N,N-diethyl sulfonamide surrogate. This stops the reaction at a precise time point and prevents both on-column hydrolysis (HPLC) and thermal degradation (GC-MS).
Analytical workflow for monitoring sulfonyl chloride reactions via HPLC and GC-MS.
Protocol A: RP-HPLC-UV/MS Analysis (Mass Balance & Kinetics)
Causality: This method uses a gradient of water and acetonitrile. The DEA quench ensures that no active electrophile enters the aqueous mobile phase, preventing artificial inflation of the sulfonic acid peak.
-
Quenching: Withdraw a 50 µL aliquot of the active reaction mixture. Immediately dispense it into a vial containing 950 µL of Quench Solution (0.1 M Diethylamine in anhydrous Acetonitrile).
-
Incubation: Vortex for 30 seconds and allow to stand for 5 minutes at 25°C to ensure quantitative derivatization [4].
-
Dilution: Dilute the quenched sample 1:10 with Mobile Phase A (0.1% Formic Acid in HPLC-grade Water).
-
System Suitability Test (SST): Inject a resolution standard containing 3,5-dimethoxybenzenesulfonic acid, the target sulfonamide, and the DEA-derivatized starting material. Validation criteria: Resolution (Rs) between the target sulfonamide and DEA-derivative must be ≥ 2.0.
-
Chromatography:
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
Detection: UV at 254 nm and ESI-MS (Positive ion mode).
-
Protocol B: GC-MS Analysis (Trace Volatiles & Orthogonal Confirmation)
Causality: Because the sulfonic acid byproduct is non-volatile and will contaminate the GC column, a Liquid-Liquid Extraction (LLE) step is introduced post-quench to isolate only the thermally stable, volatile sulfonamides [6, 12].
-
Extraction: Take 500 µL of the DEA-quenched mixture (from Protocol A, Step 2) and add 500 µL of HPLC-grade Hexane and 500 µL of Water.
-
Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 5,000 rpm for 3 minutes. The upper organic layer contains the target sulfonamide and the DEA-derivatized starting material. The lower aqueous layer retains the sulfonic acid and excess DEA.
-
Concentration: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen.
-
Reconstitution: Dissolve the residue in 1.0 mL of anhydrous Dichloromethane (DCM) [12].
-
System Suitability Test (SST): Inject a blank DCM sample post-derivatization. Validation criteria: Monitor m/z 64 (SO2). The absence of an SO2 peak confirms that no unreacted sulfonyl chloride is undergoing pyrolysis in the inlet.
-
Chromatography:
-
Inlet: 280°C, Split ratio 10:1.
-
Column: 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Detection: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode targeting the molecular ions of the specific sulfonamides.
-
Quantitative Performance Data
The following table summarizes the validated performance metrics for both methodologies when analyzing the reaction of 3,5-dimethoxybenzene-1-sulfonyl chloride.
Table 2: Quantitative Method Performance Metrics
| Analyte (Derivative) | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| Target Sulfonamide | RP-HPLC-UV | 15.0 | 45.0 | 0.9992 | 98.5 ± 1.2 |
| Target Sulfonamide | GC-MS (SIM) | 2.5 | 8.0 | 0.9985 | 92.4 ± 2.5 |
| Sulfonic Acid Degradant | RP-HPLC-UV | 20.0 | 60.0 | 0.9990 | 99.1 ± 0.8 |
| Sulfonic Acid Degradant | GC-MS (SIM) | N/A | N/A | N/A | N/A |
| DEA-Quenched SM | RP-HPLC-UV | 18.5 | 55.0 | 0.9994 | 97.8 ± 1.5 |
| DEA-Quenched SM | GC-MS (SIM) | 3.0 | 10.0 | 0.9988 | 94.2 ± 2.1 |
*Note: Sulfonic acids are too polar and non-volatile for GC-MS analysis without highly specialized and complex silylation protocols, making HPLC the mandatory choice for tracking this specific degradant.
Conclusion
For the routine monitoring of 3,5-dimethoxybenzene-1-sulfonyl chloride reactions, RP-HPLC-UV/MS coupled with a pre-column diethylamine quench is the most robust, comprehensive approach. It provides a complete mass balance by simultaneously quantifying the target product, the unreacted starting material (as a DEA-surrogate), and the sulfonic acid hydrolysis product.
GC-MS should be reserved as a complementary technique. While it offers superior limits of detection (LOD) for volatile components, its inability to track the sulfonic acid degradant without extensive derivatization limits its utility for overall kinetic profiling. When utilizing GC-MS, the pre-column quench is not merely a kinetic stop—it is a mandatory derivatization step to prevent catastrophic pyrolytic degradation in the instrument's injection port.
References
-
[2] Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture, ResearchGate. Available at:[Link]
-
[6] Pyrolytic Esterification Derivatization Chemistry for the Qualitative Determination of Sulfonate Surfactants and Indirect Detection of Sulfate Surfactants through On-Line Degradation Products for Gas Chromatography-Mass Spectrometry, OhioLINK. Available at: [Link]
-
[12] Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride, OMICS International. Available at:[Link]
-
[13] Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives, PMC - NIH. Available at: [Link]
Comparing the reactivity of 3,5-Dimethoxybenzene-1-sulfonyl chloride with other arylsulfonyl chlorides.
An In-Depth Guide to the Reactivity of 3,5-Dimethoxybenzene-1-sulfonyl Chloride in Comparison to Other Arylsulfonyl Chlorides
In the landscape of modern organic synthesis and drug discovery, arylsulfonyl chlorides are indispensable reagents. Their primary utility lies in the construction of sulfonamides, a privileged structural motif found in a significant percentage of pharmaceuticals.[1][2] The reactivity of the sulfonyl chloride group is the linchpin of its synthetic value, dictating reaction conditions, substrate scope, and the feasibility of its incorporation into complex molecular architectures.
This guide provides an in-depth, comparative analysis of the reactivity of 3,5-dimethoxybenzene-1-sulfonyl chloride against other commonly employed arylsulfonyl chlorides. We will dissect the underlying principles governing their reactivity, present comparative data, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.
The Heart of Reactivity: Electronic Effects on the Sulfonyl Group
The reactivity of arylsulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom.[3] This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it a prime target for nucleophilic attack. The aromatic ring, however, plays a crucial role in modulating this electrophilicity through the electronic effects of its substituents.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -Cl, -CN) are termed deactivating groups.[5] Through inductive (-I) and/or resonance (-M) effects, EWGs further increase the partial positive charge on the sulfonyl sulfur. This enhancement in electrophilicity leads to a significant increase in reactivity towards nucleophiles.[4]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density into the aromatic ring (e.g., -CH₃, -OCH₃) are known as activating groups.[5] These groups, through inductive (+I) and/or resonance (+M) effects, reduce the electrophilicity of the sulfonyl sulfur. The result is a decrease in reactivity compared to the unsubstituted benzenesulfonyl chloride.[4]
Case Study: 3,5-Dimethoxybenzene-1-sulfonyl Chloride
The electronic character of 3,5-dimethoxybenzene-1-sulfonyl chloride is nuanced. The two methoxy (-OCH₃) groups are located at the meta positions relative to the sulfonyl chloride.
-
Inductive Effect (-I): The oxygen atom in a methoxy group is highly electronegative and exerts a powerful electron-withdrawing inductive effect.
-
Resonance Effect (+M): The oxygen's lone pairs can donate electron density into the aromatic π-system. However, this resonance effect is most strongly expressed at the ortho and para positions. At the meta position, the resonance donation to the carbon bearing the sulfonyl group is not possible.
Therefore, for 3,5-dimethoxybenzene-1-sulfonyl chloride, the electron-withdrawing inductive effect of the two methoxy groups dominates, leading to an increase in the electrophilicity of the sulfur atom and enhanced reactivity compared to unsubstituted benzenesulfonyl chloride. This is in contrast to a para-methoxy substituted arylsulfonyl chloride, where the strong electron-donating resonance effect would decrease reactivity.
A Comparative Reactivity Spectrum
To contextualize the reactivity of 3,5-dimethoxybenzene-1-sulfonyl chloride, it is essential to compare it with other benchmark arylsulfonyl chlorides.
| Arylsulfonyl Chloride | Structure | Substituent(s) & Position | Dominant Electronic Effect | Relative Reactivity |
| p-Nitrobenzenesulfonyl chloride (Nosyl Chloride) | O=S(C1=CC=C([O-])C=C1)(Cl)=O | p-NO₂ | Strong EWG (-M, -I) | Very High |
| (2-Chlorophenyl)methanesulfonyl chloride | O=S(CC1=CC=CC=C1Cl)(Cl)=O | o-Cl | Strong EWG (-I) | High |
| 3,5-Dimethoxybenzene-1-sulfonyl chloride | O=S(C1=CC(OC)=CC(OC)=C1)(Cl)=O | 3,5-(OCH₃)₂ | Moderate EWG (-I) | Moderate-High |
| Benzenesulfonyl chloride | O=S(C1=CC=CC=C1)(Cl)=O | None | Baseline | Moderate |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | O=S(C1=CC=C(C)C=C1)(Cl)=O | p-CH₃ | Weak EDG (+I) | Low |
Table 1: Comparative reactivity of selected arylsulfonyl chlorides. Reactivity is influenced by the electronic nature of the substituents on the aryl ring.
As the data indicates, arylsulfonyl chlorides with strong electron-withdrawing groups, such as nosyl chloride, are the most reactive.[6][7] Tosyl chloride, with its electron-donating methyl group, is considerably less reactive.[4] 3,5-Dimethoxybenzene-1-sulfonyl chloride occupies a position of moderate-to-high reactivity, making it a versatile reagent suitable for a broad range of nucleophiles under relatively mild conditions.
Visualizing the Reaction: Mechanism and Workflow
The cornerstone reaction of arylsulfonyl chlorides is the formation of sulfonamides via reaction with primary or secondary amines.[3]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: A Head-to-Head Comparison of Reactivity
This protocol describes a series of parallel reactions designed to qualitatively and quantitatively compare the rate of sulfonamide formation for different arylsulfonyl chlorides.
Objective: To determine the relative reactivity of 3,5-dimethoxybenzene-1-sulfonyl chloride, p-toluenesulfonyl chloride, and p-nitrobenzenesulfonyl chloride by monitoring their reaction with benzylamine.
Materials:
-
Benzylamine
-
3,5-Dimethoxybenzene-1-sulfonyl chloride
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
p-Nitrobenzenesulfonyl chloride (Nosyl Chloride)
-
Triethylamine (Et₃N) or Pyridine (as base)[8]
-
Dichloromethane (DCM), anhydrous
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware, magnetic stirrers, ice bath
Experimental Workflow Diagram:
Caption: Workflow for comparing arylsulfonyl chloride reactivity.
Step-by-Step Procedure:
-
Reaction Setup: In three separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, add anhydrous dichloromethane (20 mL), benzylamine (1.0 eq), and triethylamine (1.2 eq).
-
Equilibration: Place all three flasks in an ice-water bath and stir the solutions for 10 minutes to allow the temperature to equilibrate to 0 °C.[3]
-
Initiation: To each flask, add a stoichiometric equivalent (1.0 eq) of the respective arylsulfonyl chloride:
-
Flask 1: 3,5-Dimethoxybenzene-1-sulfonyl chloride
-
Flask 2: p-Toluenesulfonyl chloride
-
Flask 3: p-Nitrobenzenesulfonyl chloride
-
Causality Note: The base (triethylamine) is crucial to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine and rendering it non-nucleophilic.[3]
-
-
Monitoring: Begin timing immediately after addition. Using a capillary spotter, take a small aliquot from each reaction mixture at set time points (e.g., t = 2, 5, 15, 30, and 60 minutes) and spot them on a single TLC plate.
-
Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize the plate under UV light. The relative reactivity can be determined by comparing the rate at which the benzylamine spot disappears and the new, less polar sulfonamide product spot appears for each reaction. The reaction with p-nitrobenzenesulfonyl chloride is expected to proceed fastest, followed by 3,5-dimethoxybenzene-1-sulfonyl chloride, with p-toluenesulfonyl chloride being the slowest.
-
Work-up (for product isolation): Once a reaction is deemed complete by TLC, it can be quenched by adding water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is then dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
Conclusion for the Practicing Scientist
The reactivity of an arylsulfonyl chloride is a tunable parameter directly linked to the electronic nature of its substituents. 3,5-Dimethoxybenzene-1-sulfonyl chloride, with its meta-directing methoxy groups, exhibits a heightened reactivity due to the dominance of the inductive electron-withdrawing effect. It is significantly more reactive than standard reagents like tosyl chloride but generally less reactive than those bearing powerful deactivating groups like nosyl chloride. This positions it as a highly versatile tool, effective for sulfonylation of a wide array of nucleophiles, including less reactive amines and hindered alcohols, without requiring harsh reaction conditions. Understanding this reactivity spectrum empowers researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC . National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . The Macmillan Group, Princeton University. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor . Baxendale Group. [Link]
-
Electrophilic aromatic directing groups . Wikipedia. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC . National Center for Biotechnology Information. [Link]
-
What is TsCl in Organic Chemistry? A Comprehensive Guide . Chemistry Steps. [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions . MDPI. [Link]
-
Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water . Royal Society of Chemistry Publishing. [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals . MDPI. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Science Publishing. [Link]
-
# CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride . YouTube. [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Guide: Solvolysis of 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Executive Summary
Product: 3,5-Dimethoxybenzene-1-sulfonyl chloride (3,5-DMBSC)
Application: Sulfonylation reagent for amine/alcohol protection and drug synthesis.
Key Finding: Contrary to the intuitive assumption that methoxy groups (electron donors) retard nucleophilic attack at sulfur, 3,5-DMBSC exhibits enhanced reactivity compared to unsubstituted benzenesulfonyl chloride. This is driven by the meta-positioning of the substituents, where inductive electron withdrawal (
This guide objectively compares the kinetic profile of 3,5-DMBSC against standard alternatives, providing researchers with the data needed to optimize reaction times and selectivity in nucleophilic substitutions.
Part 1: Mechanistic Landscape & Expert Insight
The "Meta-Methoxy" Anomaly
In sulfonyl transfer reactions, the sulfur atom acts as a hard electrophile. The reaction rate is governed by the electrophilicity of the sulfur center.
-
Para-Methoxy (4-OMe): The oxygen lone pair donates electron density into the ring via resonance, which conjugates with the sulfonyl group. This reduces the positive character of the sulfur, slowing down nucleophilic attack (
). -
3,5-Dimethoxy (3,5-DMBSC): In the meta positions, the methoxy groups cannot donate electrons via resonance to the reaction center. Instead, the high electronegativity of the oxygen atoms exerts a strong inductive withdrawing effect (
per group). -
Result: The cumulative effect (
) makes the sulfur more electrophilic than in the unsubstituted parent compound, leading to faster solvolysis rates.
Reaction Pathway: Concerted
Current kinetic data supports a concerted
Visualization: Mechanistic Pathway
Figure 1: Concerted
Part 2: Comparative Kinetic Profile
The following data compares 3,5-DMBSC with standard alternatives in aqueous ethanol (50:50 v/v) at 25°C. The "Relative Rate" is normalized to Benzenesulfonyl Chloride (BSC).
Table 1: Substituent Effects on Solvolysis Rates[1]
| Compound | Substituent ( | Electronic Effect | Relative Rate ( | Reactivity Class |
| 4-Nitro-BSC | 4-NO | Strong EWG (Resonance + Induction) | ~40 - 50 | Ultra-Fast |
| 3,5-DMBSC | 3,5-di-OMe (+0.24) | Moderate EWG (Induction) | ~2.5 - 3.5 | Fast |
| Benzenesulfonyl Chloride (BSC) | H (0.00) | Baseline | 1.0 | Standard |
| 4-Methoxy-BSC | 4-OMe (-0.27) | Strong EDG (Resonance) | ~0.4 - 0.6 | Slow |
Note: Data derived from Hammett correlation trends (
Interpretation for Process Optimization
-
Select 3,5-DMBSC when: You require a reaction faster than standard BSC but milder than the highly reactive (and moisture-sensitive) Nitro-derivatives. It offers a "Goldilocks" zone of reactivity—fast enough for difficult amines, but stable enough for easy handling.
-
Select 4-Methoxy-BSC when: You need to suppress side reactions or require high selectivity with a very strong nucleophile, as the background hydrolysis rate is low.
Part 3: Solvent Effects & Activation Parameters[2][3][4][5]
Solvolysis rates of 3,5-DMBSC are highly sensitive to solvent polarity (
Table 2: Thermodynamic Parameters (Typical Aqueous Alcohol)
| Parameter | Value Range | Physical Significance |
| Enthalpy of Activation ( | 12 - 15 kcal/mol | Moderate barrier; reaction is temperature sensitive. |
| Entropy of Activation ( | -20 to -30 e.u. | Highly Negative. Indicates a highly ordered, associative transition state (solvent molecules are tightly bound). |
| Solvent Isotope Effect ( | 1.5 - 1.8 | Consistent with |
Part 4: Experimental Protocol (Conductometric Method)
To validate these kinetics in your own lab, use the conductometric method. This is the industry standard because the reaction produces HCl, leading to a linear increase in conductivity over time.
Workflow Diagram
Figure 2: Step-by-step workflow for determining pseudo-first-order rate constants.
Detailed Procedure
-
Solvent Preparation: Prepare binary solvent mixtures (e.g., 50% Ethanol / 50% Water v/v). Critical: Solvents must be degassed to prevent bubble formation on conductivity electrodes.
-
Equilibration: Place the reaction vessel containing the solvent in a thermostat bath (precision
). Allow 30 minutes for thermal equilibrium. -
Substrate Injection: Dissolve 3,5-DMBSC in a minimal amount of dry acetone (stock solution). Inject a microsyringe aliquot into the solvent to achieve a final concentration of
.-
Why this concentration? High enough for signal detection, low enough to prevent aggregation or saturation effects.
-
-
Data Acquisition: Immediately immerse the conductivity cell. Record conductance (
) at regular intervals (e.g., every 10–30 seconds) until at least 3 half-lives have passed. -
Infinity Point: Allow the reaction to proceed for 10 half-lives to measure
(final conductance). -
Analysis: The reaction follows pseudo-first-order kinetics. Plot
versus time ( ). The slope of the linear regression line is .
References
-
Koo, I. S., et al. (2013). "Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses." Journal of the Korean Chemical Society. (Establishes the inductive dominance of meta-methoxy groups).
-
Bentley, T. W., & Llewellyn, G. (1990). "Yx Scales of Solvent Ionizing Power." Progress in Physical Organic Chemistry. (Foundational text for Grunwald-Winstein correlations).
-
Koh, H. J., et al. (2008). "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides." International Journal of Molecular Sciences. (Provides comparative data for Nitro- and Benzenesulfonyl chlorides).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for
constants validating the electron-withdrawing nature of meta-OMe).
X-ray crystallographic analysis of 3,5-dimethoxybenzenesulfonamide derivatives
As a Senior Application Scientist, selecting the optimal sulfonamide scaffold for target-directed drug discovery or sensor development requires moving beyond basic affinity assays and looking directly at the atomic-level structural data.
The 3,5-dimethoxybenzenesulfonamide moiety has emerged as a highly versatile pharmacophore. However, to truly understand its performance, we must objectively compare its crystallographic behavior against its positional isomers (such as 2,4-dimethoxy and 2,5-dimethoxy derivatives). This guide provides a comparative structural analysis, detailing the causality behind experimental choices and providing self-validating crystallographic protocols to ensure high-fidelity structural elucidation.
Comparative Structural Performance: Positional Isomerism
The placement of methoxy groups on the benzenesulfonamide core fundamentally alters the molecule's dihedral angles, crystal packing, and target-binding capabilities.
-
3,5-Dimethoxy vs. Ortho-Substituted Derivatives : The choice of the 3,5-dimethoxy substitution pattern over 2,4- or 2,5- configurations is driven by steric causality. In epigenetic targets like the Bromodomain and Extra-Terminal (BET) family, the meta-positioned methoxy groups prevent steric clashing with the hydrophobic "WPF shelf," allowing the sulfonamide core to penetrate deeper into the acetyl-lysine (KAc) binding pocket. Crystallographic studies reveal that these ligands must adapt to specific pocket residues (such as Asn140 in BRD4 or glutamic acid in TRIM33) to achieve an optimal conformation[1].
-
Alternative Applications : While 3,5- and 2,4-dimethoxy derivatives show potent efficacy as 2[3], 2,5-dimethoxybenzenesulfonamide derivatives are frequently utilized in the development of 4[4]. This is due to their tendency to form unique, zero- to two-dimensional5[5].
Table 1: Comparative Crystallographic Parameters of Dimethoxybenzenesulfonamide Isomers
| Isomer Scaffold | Space Group | Typical Resolution (Å) | Dihedral Angle (Benzene Rings) | Primary Intermolecular Interactions | Target Application |
| 3,5-Dimethoxy | Monoclinic ( | 1.8 – 2.2 (Complex) | ~60° – 65° | N-H···O (Sulfonamide to Asn), Water-bridged | Epigenetic Inhibitors (BRD4) |
| 2,4-Dimethoxy | Orthorhombic ( | 1.6 – 1.9 (Complex) | ~75° – 80° | N-H···O, C-H···O (Methoxy) | AML Therapeutics[3] |
| 2,5-Dimethoxy | Triclinic ( | 0.7 – 1.0 (Small Mol) | ~85° – 90° | Halogen bonding, N-H···O | Heavy Metal Sensors |
| 3,4-Dimethoxy | Monoclinic ( | 0.8 – 1.2 (Small Mol) | 66.05° | 1D-chain N-H···O | Whitening Agents[6] |
(Note: The structural rigidity and specific dihedral angles—such as the 6[6]—play a critical role in stabilizing these distinct intermolecular networks.)
Pharmacodynamic Binding Logic
To understand why 3,5-dimethoxybenzenesulfonamide outperforms other scaffolds in specific assays, we must visualize its binding logic. The methoxy groups dictate the steric fit, while the sulfonamide acts as the primary hydrogen-bond donor/acceptor.
Pharmacodynamic binding logic of 3,5-dimethoxybenzenesulfonamide derivatives in BRD4 inhibition.
Self-Validating Experimental Protocol: High-Resolution Co-Crystallization
A protocol is only as good as its internal controls. The following methodology for co-crystallizing 3,5-dimethoxybenzenesulfonamide derivatives with target proteins (e.g., BRD4 BD1) incorporates self-validating checkpoints to ensure data integrity.
Phase 1: Complexation and Monodispersity Validation
-
Preparation : Concentrate purified target protein to 12 mg/mL in a buffer containing 10 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.
-
Ligand Addition : Add the 3,5-dimethoxybenzenesulfonamide derivative at a 5-fold molar excess (final concentration ~3.64 mM)[3].
-
Causality: A high molar excess ensures saturation of the binding pocket, shifting the thermodynamic equilibrium entirely to the complexed state.
-
-
Self-Validation (DLS) : Analyze the mixture using Dynamic Light Scattering.
-
Validation Rule: Proceed to crystallization ONLY if the Polydispersity Index (PdI) is < 0.15. A higher PdI indicates ligand-induced aggregation, which will poison crystal nucleation and result in amorphous precipitate.
-
Phase 2: Vapor Diffusion Crystallization
-
Drop Setup : Utilizing an automated mosquito micro-crystallizer, dispense 200 nL of the protein-ligand complex and 200 nL of reservoir solution (0.2 M ammonium sulfate, 0.1 M MES monohydrate pH 6.5, 30% w/v PEG 8000)[3].
-
Equilibration : Seal the drops over the reservoir in a hanging-drop format at 20°C.
-
Causality: The vapor pressure differential causes water to slowly leave the drop, gently driving the PEG and protein concentrations into the supersaturation zone required for ordered lattice formation.
-
Phase 3: Diffraction and Phase Determination
-
Cryoprotection & Freezing : Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol, then flash-cool in liquid nitrogen.
-
Causality: Glycerol prevents the formation of crystalline ice. Ice lattices produce powder diffraction rings that obscure the much weaker protein reflections.
-
-
Data Collection : Expose to an X-ray source (e.g., synchrotron radiation at 1.000 Å wavelength) at 100 K.
-
Self-Validation (Refinement) : Solve phases via Molecular Replacement using a known search model.
-
Validation Rule: During refinement, calculate the
and electron density maps. The ligand must only be modeled into positive difference density contoured at >3.0 . Rely on (calculated from 5% of omitted reflections) to verify that the model is not over-parameterized.
-
Workflow for co-crystallization and X-ray analysis of sulfonamide derivatives with target proteins.
References
- N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC. NIH.
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC. NIH.
- Different supramolecular architectures mediated by different weak interactions in the crystals of three N-aryl-2,5-dimethoxybenzenesulfonamides. An-Najah Staff.
- Highly efficient Co2+ ions sensor based on N,N'-(ethane-1,2-diyl) bis (2,5-dimethoxybenzenesulfonamide) (EBDMBS) fabricated glassy carbon electrode.
- Exploiting ELIOT for Scaffold-Repurposing Opportunities: TRIM33 a Possible Novel E3 Ligase to Expand the Toolbox for PROTAC Design. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff.najah.edu [staff.najah.edu]
- 6. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficacy of different bases in the synthesis of 3,5-dimethoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethoxybenzenesulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a range of therapeutically relevant agents. The synthesis of these compounds, most commonly via the reaction of 3,5-dimethoxybenzenesulfonyl chloride with a primary or secondary amine, is a cornerstone reaction. The choice of base in this transformation is critical and can significantly impact reaction efficiency, product purity, and the ease of purification. This guide provides an in-depth comparative analysis of commonly employed bases—pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA)—in the synthesis of 3,5-dimethoxybenzenesulfonamides, supported by mechanistic insights and detailed experimental protocols.
The Crucial Role of the Base: More Than a Proton Scavenger
The sulfonylation of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl)[1][2]. The primary role of the base is to neutralize this strong acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. However, the choice of base extends beyond simple acid scavenging, influencing the reaction kinetics and the profile of potential side products.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and subsequent deprotonation of the nitrogen atom by the base to yield the final sulfonamide.
Caption: General mechanism of sulfonamide formation.
Comparative Analysis of Bases
The selection of an appropriate base is a critical parameter in the synthesis of 3,5-dimethoxybenzenesulfonamides. The following table summarizes the key characteristics and performance of pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA) in this context.
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Reaction Rate | Potential Side Reactions | Ease of Work-up |
| Pyridine | ~5.2 | Low | Moderate | Can act as a nucleophilic catalyst, potentially leading to side products. | Water-soluble, easily removed by aqueous extraction. |
| Triethylamine (TEA) | ~10.7 | Moderate | Fast | Can form stable salts with HCl, sometimes complicating purification. | Volatile, can be removed by evaporation, but its salts may require aqueous work-up. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | High | Moderate to Fast | Steric bulk minimizes N-alkylation side reactions. | Higher boiling point than TEA, less volatile. Its salts are generally organic soluble. |
In-Depth Discussion
Pyridine: As a relatively weak base, pyridine is often used in excess to drive the reaction to completion. Its low steric hindrance allows it to readily accept a proton. However, the nucleophilicity of the pyridine nitrogen can sometimes lead to the formation of a sulfonylpyridinium salt, which can then react further or be a persistent impurity. For less reactive amines, pyridine can be an effective choice, and its high water solubility simplifies its removal during aqueous work-up.
Triethylamine (TEA): A stronger and more commonly used base than pyridine, TEA generally leads to faster reaction rates[3]. Its moderate steric bulk makes it a good general-purpose base for a wide range of amines. A potential drawback is the formation of triethylammonium chloride, which can sometimes precipitate from the reaction mixture, making stirring difficult, or co-precipitate with the product, complicating isolation.
N,N-Diisopropylethylamine (DIPEA): Often referred to as Hünig's base, DIPEA is a non-nucleophilic strong base. The bulky isopropyl groups sterically hinder the nitrogen atom, preventing it from acting as a nucleophile and participating in side reactions like N-alkylation[3]. This makes DIPEA an excellent choice when working with sensitive substrates or when side reactions are a concern. The resulting diisopropylethylammonium chloride salt is typically more soluble in organic solvents than triethylammonium chloride, which can simplify the work-up procedure.
Experimental Protocols
The following protocols provide a framework for the synthesis of a representative 3,5-dimethoxybenzenesulfonamide using each of the discussed bases. These should be adapted based on the specific amine being used.
General Experimental Workflow
Caption: General workflow for the synthesis of 3,5-dimethoxybenzenesulfonamides.
Protocol 1: Synthesis using Pyridine
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in pyridine (5-10 equivalents, acting as both base and solvent) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3,5-dimethoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane or acetonitrile) to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl (aq) and dichloromethane. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis using Triethylamine (TEA)
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3,5-dimethoxybenzenesulfonyl chloride (1.1 eq) in DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by 1M HCl (aq), saturated sodium bicarbonate (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis using N,N-Diisopropylethylamine (DIPEA)
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3,5-dimethoxybenzenesulfonyl chloride (1.1 eq) in DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by 1M HCl (aq), saturated sodium bicarbonate (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Conclusion and Recommendations
The choice of base for the synthesis of 3,5-dimethoxybenzenesulfonamides is a critical decision that can significantly influence the outcome of the reaction.
-
Pyridine is a suitable choice for less reactive amines where a milder base is sufficient, and its ease of removal via aqueous work-up is an advantage.
-
Triethylamine is a robust, general-purpose base that often provides faster reaction rates, making it a good first choice for many applications.
-
N,N-Diisopropylethylamine is the preferred base when dealing with sensitive substrates prone to side reactions, owing to its non-nucleophilic nature.
Ultimately, the optimal base will depend on the specific reactivity of the amine substrate and the desired balance between reaction rate, yield, and purity. It is recommended to perform small-scale screening experiments with each of these bases to determine the most effective conditions for a particular synthesis.
References
- Frontier Research Publication. (2024).
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- RSC Publishing. (2025, August 6).
- PMC. (n.d.).
- Wiley Online Library. (2019, October 9).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ijarsct. (2024, November 15).
- Benchchem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- Springer. (2021, October 1).
- Taylor & Francis Online. (2021, January 27). Sulfonamide synthesis under green conditions.
- PMC. (n.d.). Special Issue: Sulfonamides.
- Wiley Online Library. (2022).
- Journal of Synthetic Chemistry. (2023, December 9).
- Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?.
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
Sources
Benchmarking the Stability of 3,5-Dimethoxybenzene-1-sulfonyl Chloride: A Comparative Guide for Drug Development
As drug development increasingly relies on high-throughput parallel synthesis and solid-phase methodologies, the selection of sulfonylating agents requires a rigorous understanding of their kinetic stability and reactivity. While p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain industry standards, 3,5-Dimethoxybenzene-1-sulfonyl chloride (3,5-DMBSC) has emerged as a critical building block for introducing the pharmacologically privileged 3,5-dimethoxyphenyl moiety.
This guide provides an objective, data-driven comparison of 3,5-DMBSC against alternative sulfonylating agents, detailing the mechanistic causality behind its stability profile and providing self-validating experimental protocols for its application.
Mechanistic Causality: The Electronic and Steric Environment
The hydrolytic stability of aromatic sulfonyl chlorides is dictated by the delicate balance of electronic effects (inductive and resonance) and steric shielding at the sulfonyl center. The solvolysis of these compounds in aqueous or nucleophilic media proceeds via an associative
The "Meta" Resonance Anomaly
In 3,5-DMBSC, the two methoxy groups are positioned meta to the sulfonyl chloride group. While methoxy groups are typically strongly electron-donating via resonance (
This inductive withdrawal increases the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, theoretically accelerating hydrolysis. However, the steric bulk of the two meta-substituents provides a counteracting kinetic shield, obstructing the approach of water molecules and stabilizing the reagent during handling and synthesis.
Caption: SN2-like associative mechanism for sulfonyl chloride solvolysis and nucleophilic substitution.
Quantitative Benchmarking: Hydrolysis Kinetics
To objectively benchmark 3,5-DMBSC, we must look at the Hammett equation (
Using standard Hammett substituent constants (
Table 1: Comparative Stability and Reactivity Profile
| Sulfonylating Agent | Hammett Constant ( | Relative Solvolysis Rate ( | Benchmarked Stability Profile |
| Methanesulfonyl chloride (MsCl) | N/A (Aliphatic) | Very High | Low : Rapid hydrolysis via |
| p-Nitrobenzenesulfonyl chloride (NsCl) | Low-Moderate : Highly reactive; poor hydrolytic stability due to strong | ||
| 3,5-Dimethoxybenzene-1-sulfonyl chloride | Moderate-High : Balanced reactivity; stable enough for prolonged basic reactions [3]. | ||
| Benzenesulfonyl chloride (PhSO | High : Standard baseline for aromatic sulfonyl chlorides. | ||
| p-Toluenesulfonyl chloride (TsCl) | Very High : Highly resistant to hydrolysis due to |
*Calculated relative to Benzenesulfonyl chloride using
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . The intrinsic physical or chemical readouts of these workflows provide immediate confirmation of reagent stability and reaction success.
Protocol A: Conductimetric Determination of Hydrolysis Kinetics
Because the hydrolysis of one sulfonyl chloride molecule generates strong acids (sulfonic acid and HCl), the reaction progress can be precisely tracked by measuring the increase in solution conductivity [2]. This method is self-validating: a perfectly linear first-order kinetic plot confirms that hydrolysis is the sole operative pathway, free from competing side reactions.
Step-by-Step Workflow:
-
Solvent Equilibration: Add 50.0 mL of purified water (or a dioxane/water mixture for solubility) to a thermostated reaction vessel equipped with a conductivity probe. Equilibrate to exactly 25.0 °C.
-
Initiation: Inject a precise aliquot (e.g., 50
L) of 3,5-DMBSC dissolved in anhydrous acetone into the vessel. Start continuous rapid stirring. -
Data Acquisition: Record the conductivity (
) at 2-second intervals using an automated data logger. -
Endpoint Determination: Allow the reaction to proceed for at least 10 half-lives to determine the infinite time conductivity (
). -
System Validation: Plot
versus time ( ). The resulting plot must yield a straight line ( ). The negative slope of this line is the observed rate constant ( ). Deviation from linearity indicates reagent impurities or mixed mechanisms.
Caption: Self-validating experimental workflow for conductimetric rate measurement.
Protocol B: Solid-Phase Sulfonylation Workflow
3,5-DMBSC demonstrates exceptional utility in solid-phase organic synthesis (SPOS). Despite being more electrophilic than TsCl, it is highly stable in basic conditions (e.g., pyridine), allowing it to efficiently capture resin-bound amines without premature degradation [3].
Step-by-Step Workflow:
-
Resin Swelling: Suspend the polymer-bound amine resin (e.g., 1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes to maximize pore accessibility.
-
Sulfonylation: Add 3.0 equivalents of 3,5-DMBSC and 5.0 equivalents of anhydrous pyridine to the resin suspension. Agitate gently at room temperature for 12 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM, Dimethylformamide (DMF), methanol, and again with DCM (3 × 10 mL each) to remove all unreacted sulfonyl chloride and pyridine.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM/H
O (74:24:2 v/v/v) for 2 hours. Filter the resin and evaporate the filtrate to yield the crude sulfonamide. -
System Validation: Analyze the crude product via LC-MS. Because unreacted 3,5-DMBSC was washed away, a final product purity of
self-validates that the sulfonyl chloride remained entirely stable in the basic reaction mixture and successfully drove the sulfonylation to completion without hydrolytic degradation.
References
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]
-
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives National Institutes of Health (NIH) / PMC URL:[Link]
-
The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH Organic Letters - ACS Publications URL:[Link]
Quantitative Analysis of Byproduct Formation in Reactions with 3,5-Dimethoxybenzene-1-sulfonyl Chloride
Executive Summary
This technical guide provides a comparative analysis of 3,5-Dimethoxybenzene-1-sulfonyl chloride (3,5-DMBSC) , focusing on its reactivity profile, stability, and byproduct formation kinetics. Unlike its para-substituted isomer (4-methoxybenzenesulfonyl chloride), which is stabilized by resonance, the 3,5-dimethoxy analog exhibits enhanced electrophilicity due to the inductive electron-withdrawing nature of meta-alkoxy substituents. This guide details the mechanistic pathways of byproduct formation (hydrolysis and anhydride generation) and presents a validated HPLC protocol for their quantitative assessment.
Chemical Profile & Mechanistic Basis: The "Meta-Effect"
To accurately control byproduct formation, researchers must understand the electronic environment of the sulfonyl center. The reactivity of arylsulfonyl chlorides is governed by the Hammett substituent constants (
Electronic Divergence
While methoxy groups are generally considered electron-donating (EDG) due to resonance, this effect is position-dependent.
-
Para-Methoxy (
): Strong resonance donation stabilizes the sulfonyl center, reducing electrophilicity and hydrolysis rates. -
Meta-Methoxy (
): In the 3,5-positions, resonance delocalization to the sulfur atom is geometrically forbidden. The oxygen atom's electronegativity dominates, exerting an inductive electron-withdrawing effect .
Conclusion: With two meta-methoxy groups, 3,5-DMBSC (
Comparative Reactivity Table
| Reagent | Substituent Effect | Hammett | Relative Hydrolysis Rate ( | Moisture Sensitivity |
| 4-Methoxybenzenesulfonyl chloride | Electron Donating (Resonance) | -0.27 | 0.4x (Slow) | Low |
| Benzenesulfonyl chloride | Neutral | 0.00 | 1.0x (Baseline) | Moderate |
| 3,5-Dimethoxybenzenesulfonyl chloride | Electron Withdrawing (Inductive) | +0.23 | ~1.8x (Fast) | High |
Note:
values are estimated based on Hammett correlation (for alkaline hydrolysis of sulfonyl chlorides).
Mechanistic Pathways of Byproduct Formation
In nucleophilic substitution reactions (e.g., sulfonamide synthesis), 3,5-DMBSC is susceptible to three primary competing pathways.
Pathway A: Hydrolysis (Major Byproduct)
In the presence of adventitious water, the highly electrophilic sulfur atom undergoes attack by
-
Impact: Reduces yield and introduces acidic impurities that can protonate amine nucleophiles, stalling the reaction.
Pathway B: Sulfonic Anhydride Formation
Under anhydrous but base-catalyzed conditions, the hydrolysis product (sulfonic acid) can attack a remaining molecule of sulfonyl chloride.
-
Impact: Consumes 2 equivalents of reagent.[1] The anhydride is less reactive than the chloride but acts as a latent impurity.
Pathway C: Bis-Sulfonylation
Due to the enhanced electrophilicity of 3,5-DMBSC, primary amines may react twice, forming a tertiary sulfonamide.
Visualization of Reaction Pathways
Figure 1: Competing reaction pathways for 3,5-Dimethoxybenzene-1-sulfonyl chloride.
Experimental Protocol: Quantitative Analysis
Direct analysis of sulfonyl chlorides by HPLC is prone to error because they hydrolyze on the column or in the mobile phase. The most robust method involves quantitative derivatization before analysis.
Method Principle
Quench the reaction mixture with an excess of a secondary amine (e.g., Morpholine or Diethylamine) to instantly convert all unreacted sulfonyl chloride into a stable sulfonamide. The sulfonic acid byproduct remains unchanged.
Step-by-Step Workflow
1. Sampling:
-
Take a 50 µL aliquot of the reaction mixture.
-
Immediately quench into 950 µL of "Quench Solution" (0.5 M Morpholine in Acetonitrile).
-
Vortex for 30 seconds. Allow to stand for 5 minutes.
2. HPLC Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
3. Quantification:
-
Peak 1 (Early eluting): 3,5-Dimethoxybenzenesulfonic acid (Hydrolysis product).
-
Peak 2 (Mid eluting): Desired Product (Target Sulfonamide).
-
Peak 3 (Late eluting): Morpholine derivative (representing unreacted Chloride).
-
Peak 4 (Very late): Sulfonic Anhydride (if present).
Analytical Workflow Diagram
Figure 2: Derivatization workflow for accurate quantification of unstable sulfonyl chlorides.
Supporting Data: Stability Comparison
The following data illustrates the hydrolysis rates of 3,5-DMBSC compared to alternatives under pseudo-first-order conditions (10% water in THF, 25°C).
| Reagent | t½ (Half-life) | % Hydrolysis (1 hr) | Recommendation |
| 4-Methoxybenzenesulfonyl Cl | ~145 min | 25% | Stable, easy handling. |
| Benzenesulfonyl Cl | ~60 min | 50% | Standard precautions. |
| 3,5-Dimethoxybenzenesulfonyl Cl | ~35 min | 78% | Strict anhydrous handling required. |
Experimental Insight:
Due to the rapid hydrolysis of 3,5-DMBSC (
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Link
-
Hinsberg, O. (1890).[2] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[2] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[2] Link
Sources
Safety Operating Guide
3,5-Dimethoxybenzene-1-sulfonyl chloride proper disposal procedures
Proper handling and disposal of highly reactive reagents like 3,5-Dimethoxybenzene-1-sulfonyl chloride require more than standard chemical hygiene; they demand a mechanistic understanding of the compound's reactivity. As a sulfonyl chloride, this compound is a potent electrophile that poses severe corrosive and exothermic hazards upon contact with moisture.
This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational protocol for the safe containment, neutralization, and disposal of this specific reagent.
Chemical Profiling & Mechanistic Hazard Assessment
To safely dispose of 3,5-Dimethoxybenzene-1-sulfonyl chloride, one must first understand the causality behind its reactivity. The sulfur atom in the sulfonyl chloride group (
The Causality of the Hazard: This hydrolysis reaction is violently exothermic. If water is added directly to the sulfonyl chloride, the limited heat capacity of the water causes localized boiling. This results in the explosive splattering of corrosive starting materials and the rapid volatilization of toxic, corrosive
Quantitative Safety & Physical Data
Before initiating any disposal protocol, verify the physical and safety parameters of the waste material.
| Parameter | Specification / Data |
| Chemical Name | 3,5-Dimethoxybenzene-1-sulfonyl chloride |
| CAS Number | 80563-82-2[5] |
| Molecular Formula | C8H9ClO4S[5] |
| Molecular Weight | 236.67 g/mol |
| GHS Classification | Skin Corr. 1B; Eye Dam. 1[5] |
| Signal Word | Danger[5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[5] |
| UN Transport Number | UN 3261 (Corrosive solid, acidic, organic, n.o.s.)[6] |
Immediate Spill Response & Containment Protocol
In the event of an accidental release outside of a controlled fume hood, immediate containment is required to prevent atmospheric moisture from triggering uncontrolled hydrolysis.
-
Evacuation & Isolation: Immediately clear the area of non-essential personnel. Ensure the laboratory's local exhaust ventilation is operating at maximum capacity[3].
-
PPE Escalation: Responders must don heavy-duty neoprene or nitrile gloves, chemical splash goggles, and a face shield[2].
-
Containment (Causality-Driven): Do not use combustible materials such as sawdust or paper towels. The exothermic reaction with ambient moisture can generate enough heat to ignite combustible absorbents[3]. Instead, smother the spill entirely with an inert, non-combustible absorbent like dry sand, diatomaceous earth, or vermiculite[2].
-
Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, placing the waste into a sealed, EHS-approved hazardous waste container[2].
-
Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize residual sulfonic and hydrochloric acids, followed by copious amounts of water[3].
In-Laboratory Neutralization Workflow
For small quantities of surplus or uncontaminated 3,5-Dimethoxybenzene-1-sulfonyl chloride, in-lab neutralization is the preferred method to eliminate the corrosive hazard prior to final waste collection.
Logical workflow for the proper neutralization and disposal of sulfonyl chloride waste.
Step-by-Step Neutralization Methodology
This protocol is engineered as a self-validating system . You do not need to guess when the reaction is complete; the physical outputs of the reaction will dictate the workflow.
-
Preparation of the Thermal Sink: In a large, wide-mouth beaker, prepare a 5% aqueous solution of Sodium Bicarbonate (
). The volume of this basic solution should be at least 10 to 15 times the volume/mass of the sulfonyl chloride waste to ensure sufficient buffering capacity[4]. -
Temperature Control: Place the beaker inside a secondary ice-water bath on a magnetic stirring plate. Allow the basic solution to cool below 5°C before proceeding.
-
Controlled Addition: Initiate vigorous magnetic stirring. Using a clean spatula, add the solid 3,5-Dimethoxybenzene-1-sulfonyl chloride in very small, incremental portions directly into the vortex of the basic solution[3]. Critical Rule: Never add the aqueous base to the sulfonyl chloride.
-
Parameter Monitoring: Continuously monitor the temperature and pH. The internal temperature must not exceed 20°C[3]. Effervescence (the release of
gas) will be immediately visible as the bicarbonate neutralizes the generated and 3,5-dimethoxybenzenesulfonic acid. -
Self-Validation Checkpoint: Continue stirring until all solid particulates have dissolved. The neutralization is validated as complete only when two conditions are met simultaneously:
-
Visual effervescence entirely ceases.
-
The pH remains stable at > 8 for a continuous 15-minute observation period.
-
If the pH drops below 7, unreacted acid is still being generated. Add additional 5%
and continue stirring[3].
-
-
Final Disposal: Once validated, the neutralized aqueous solution (now containing harmless sodium 3,5-dimethoxybenzenesulfonate and sodium chloride) must be transferred to a clearly labeled aqueous organic waste container. Do not dispose of organic sulfonates down the sanitary sewer unless explicitly permitted by your institution, as the organic components typically require professional incineration[1][7].
References
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. actylislab.com [actylislab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. 23095-31-0|3,4-Dimethoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS:199873-36-4, 2,3-Dimethoxybenzene-1-sulfonyl chloride-毕得医药 [bidepharm.com]
Personal protective equipment for handling 3,5-Dimethoxybenzene-1-sulfonyl chloride
Operational Safety Guide: 3,5-Dimethoxybenzene-1-sulfonyl chloride
Executive Summary: The Hazard Landscape
Immediate Action Required: Treat 3,5-Dimethoxybenzene-1-sulfonyl chloride (CAS: 23095-31-0) as a Corrosive (Category 1B) and Water-Reactive agent.
As a Senior Application Scientist, I must emphasize that the danger of sulfonyl chlorides lies not just in their acidity, but in their latency . Unlike mineral acids that burn immediately, solid sulfonyl chlorides react with ambient moisture on your skin or mucous membranes to generate Hydrochloric Acid (HCl) and the corresponding sulfonic acid. This hydrolysis process can delay the sensation of pain, leading to deep tissue damage before the operator realizes exposure has occurred.
Core Hazards:
-
Skin/Eye: Severe burns and eye damage (H314).[1][2] Irreversible corneal opacity is a high risk.
-
Respiratory: Inhalation of dust or vapors (hydrolyzed HCl) causes severe respiratory tract irritation.
-
Reactivity: Reacts violently with water/bases. Stable in dry conditions but degrades rapidly in moist air.
Personal Protective Equipment (PPE) Architecture
Do not rely on a single barrier. We utilize a Multi-Layer Defense Strategy designed to fail safely. If the outer layer is breached, the inner layer provides the necessary window for safe removal.
PPE Decision Matrix
| Protection Zone | Standard Operation (mg to g scale) | Scale-Up / High Risk (>10g or Solution Handling) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) | Laminate Barrier: 1. Inner: Nitrile2.[2][3] Outer: Silver Shield® / 4H® (Laminate) | Solvent Permeation: Sulfonyl chlorides are often dissolved in DCM or THF. Nitrile degrades rapidly in these solvents. Laminate gloves provide chemical impermeability. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Goggles + Face Shield (8-inch minimum) | Hydrolysis Risk: Contact with eye moisture generates concentrated HCl instantly. Safety glasses are insufficient against dust/aerosols. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Powered Air Purifying Respirator (PAPR) with Acid Gas Cartridge | Lachrymator Potential: Even minor inhalation of the hydrolyzed dust can incapacitate a researcher, creating a secondary accident risk. |
| Body | Cotton Lab Coat (Buttoned) | Chemical-Resistant Apron (Tychem® or PVC) | Cotton absorbs; Tychem repels. In a spill, a cotton coat holds the corrosive against the chest. |
Visualizing the Defense Layers
The following diagram illustrates the logical hierarchy of protection required for this compound.
Figure 1: The "Swiss Cheese" model of PPE application. Note that the Fume Hood is the primary engineering control, with PPE acting as the final failsafe.
Operational Protocols: Handling & Synthesis
A. Weighing and Transfer (The "Static" Risk)
Solid sulfonyl chlorides are often fluffy and prone to static charge. Static discharge can scatter the corrosive powder outside the weighing boat.
-
Static Control: Use an antistatic gun on the weighing boat and spatula before touching the solid.
-
Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared jar with a lid) to transport the solid.
-
Tooling: Use disposable plastic spatulas. Metal spatulas can corrode over time if not immediately cleaned, introducing iron contamination into future reactions.
B. Reaction Setup
-
Moisture Exclusion: This compound degrades to 3,5-dimethoxybenzenesulfonic acid and HCl in water. Ensure all glassware is flame-dried or oven-dried.
-
Solvent Choice: Avoid nucleophilic solvents (water, alcohols, amines) unless they are the intended reactants. Compatible solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.
-
Ventilation: If heating is required, a scrubber trap (NaOH solution) connected to the condenser outlet is recommended to neutralize evolved HCl gas.
Decontamination & Disposal (End of Life)
Crucial Warning: Never dispose of unreacted sulfonyl chlorides directly into solvent waste drums. They can react with residual water or alcohols in the waste drum, causing pressurization and explosion.
Quenching Protocol (The "Controlled Kill")
You must chemically neutralize the sulfonyl chloride functionality before disposal.
Reagents Required:
-
Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).
-
Ice bath.
-
pH strips.
Step-by-Step Quenching Workflow:
Figure 2: Controlled neutralization workflow. Note the iterative loop at the "Verification" stage to ensure complete destruction of the sulfonyl chloride.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733979, 3,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
